Ac-Ala-OH-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
134.15 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3,3,3-trideuteriopropanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1/i1D3 |
Clé InChI |
KTHDTJVBEPMMGL-SRQSVDBESA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of N-acetyl-alanine-d3 (Ac-Ala-OH-d3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the molecular weight of N-acetyl-alanine-d3 (Ac-Ala-OH-d3), a deuterated isotopologue of N-acetyl-alanine. Stable isotope-labeled compounds are critical tools in metabolic research, pharmacokinetics, and as internal standards for quantitative mass spectrometry, enabling precise differentiation from their endogenous counterparts.
Molecular Structure and Formula
N-acetyl-alanine (Ac-Ala-OH) is an acetylated derivative of the amino acid alanine (B10760859). Its standard chemical formula is C₅H₉NO₃.[1][2][3] The deuterated variant, this compound, typically refers to N-Acetyl-L-alanine-3,3,3-d3, where the three hydrogen atoms on the methyl group of the alanine residue are replaced by deuterium (B1214612) atoms.[4][5]
-
Standard (Undeuterated) Form: Ac-Ala-OH
-
Deuterated Form: this compound
-
Linear Formula of Deuterated Form: CD₃CH(NHCOCH₃)CO₂H[5]
-
Molecular Formula of Deuterated Form: C₅H₆D₃NO₃[6]
Determination of Molecular Weight
The molecular weight (MW) of a compound is calculated by summing the atomic weights of its constituent atoms. The substitution of three protium (B1232500) (¹H) atoms with deuterium (²H or D) atoms results in a predictable increase in the overall molecular weight.
Methodology for Calculation
The protocol for calculating the molecular weight is as follows:
-
Identify the Molecular Formula: Determine the precise number of each type of atom in the molecule for both the unlabeled and labeled compound.
-
Assign Atomic Weights: Use the standard atomic weight for each element (C, H, O, N) and the specific atomic weight for deuterium (D).
-
Calculate Total Mass: For each element, multiply the atom count by its atomic weight.
-
Summation: Sum the total masses of all elements to determine the final molecular weight.
Data Presentation
The molecular weights for both the deuterated and non-deuterated forms of N-acetyl-alanine are summarized below.
| Element/Isotope | Symbol | Atom Count (Ac-Ala-OH) | Atom Count (this compound) | Standard Atomic Weight ( g/mol ) |
| Carbon | C | 5 | 5 | 12.011 |
| Hydrogen | H | 9 | 6 | 1.008 |
| Deuterium | D | 0 | 3 | 2.014 |
| Nitrogen | N | 1 | 1 | 14.007 |
| Oxygen | O | 3 | 3 | 15.999 |
| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Published Molecular Weight ( g/mol ) |
| N-acetyl-alanine | C₅H₉NO₃ | 131.13 | 131.13[1][2][3][7] |
| N-acetyl-alanine-d3 | C₅H₆D₃NO₃ | 134.15 | 134.15 [4][5] |
The calculated molecular weight for this compound is 134.15 g/mol .
Visualization of Calculation Workflow
The logical process for determining the molecular weight of a stable isotope-labeled compound is illustrated in the following diagram.
Caption: Workflow for calculating the molecular weight of this compound.
References
- 1. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ac-Ala-OH , 98% , 97-69-8 - CookeChem [cookechem.com]
- 3. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-alanine-3,3,3-D3 | C5H9NO3 | CID 129677003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-乙酰基-DL-丙氨酸-3,3,3-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Manufacturers of N-Acetyl-D-alanine, 98%, CAS 19436-52-3, A 6351, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
N-Acetyl-L-alanine-d3: A Technical Guide for Researchers
CAS Number: 1485548-36-4
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on N-Acetyl-L-alanine-d3. This deuterated analog of N-Acetyl-L-alanine is a crucial tool in analytical chemistry, particularly in mass spectrometry-based quantitative studies. Its primary application lies in its use as an internal standard for the precise and accurate measurement of its non-deuterated counterpart, N-acetyl-L-alanine, in various biological matrices.
Physicochemical and General Data
A summary of the key physicochemical properties of N-Acetyl-L-alanine-d3 is presented below, providing essential information for its handling, storage, and application in experimental settings.
| Property | Value |
| CAS Number | 1485548-36-4 |
| Molecular Formula | C₅H₆D₃NO₃ |
| Molecular Weight | 134.15 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Isotopic Purity | Typically ≥98 atom % D |
| Synonyms | N-Acetyl-L-alanine-3,3,3-d3, (2S)-2-Acetamido-3,3,3-trideuteriopropanoic acid |
Experimental Protocols
Detailed methodologies for the synthesis of deuterated N-acetyl amino acids and their application in quantitative analysis are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Synthesis of N-Acetyl-L-alanine-d3 (General Procedure)
The synthesis of N-Acetyl-L-alanine-d3 can be achieved through the acetylation of L-alanine-d3. A general method involves the use of acetic anhydride (B1165640) in an appropriate solvent.
Materials:
-
L-alanine-d3
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Dichloromethane (DCM) or other suitable organic solvent
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Methodology:
-
Dissolution: Suspend L-alanine-d3 in glacial acetic acid in a round-bottom flask.
-
Acetylation: Add acetic anhydride to the suspension. The molar ratio of acetic anhydride to L-alanine-d3 is typically in a slight excess (e.g., 1.1 to 1.5 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica (B1680970) gel.
Quantitative Analysis of N-Acetyl-L-alanine using N-Acetyl-L-alanine-d3 by LC-MS/MS
N-Acetyl-L-alanine-d3 is predominantly used as an internal standard for the quantification of N-Acetyl-L-alanine in biological samples like plasma, urine, or tissue extracts. A general workflow for such an analysis is described below.
Materials and Equipment:
-
Biological sample (e.g., plasma, urine)
-
N-Acetyl-L-alanine-d3 (internal standard)
-
N-Acetyl-L-alanine (analytical standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation solvent (e.g., ice-cold methanol (B129727) or acetonitrile)
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)
-
Analytical column (e.g., C18 reversed-phase column)
Methodology:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a known volume of the sample (e.g., 100 µL), add a known amount of N-Acetyl-L-alanine-d3 solution in a suitable solvent.
-
Add a protein precipitation solvent (e.g., 4 volumes of ice-cold methanol).
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 5% ACN in water with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both N-Acetyl-L-alanine and N-Acetyl-L-alanine-d3 need to be determined by infusing the pure compounds into the mass spectrometer. For example:
-
N-Acetyl-L-alanine: [M+H]⁺ or [M-H]⁻ → fragment ion
-
N-Acetyl-L-alanine-d3: [M+H]⁺ or [M-H]⁻ → corresponding fragment ion (with a 3 Da mass shift)
-
-
Optimization: The collision energy and other MS parameters should be optimized for each transition to achieve maximum sensitivity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (N-Acetyl-L-alanine) and the internal standard (N-Acetyl-L-alanine-d3).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Prepare a calibration curve by analyzing a series of known concentrations of N-Acetyl-L-alanine with a fixed concentration of the internal standard.
-
Determine the concentration of N-Acetyl-L-alanine in the biological samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate the general workflow for the use of an internal standard in quantitative analysis and a representative experimental workflow for LC-MS/MS analysis.
Synthesis of Deuterated N-acetyl-L-alanine: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the synthesis of deuterated N-acetyl-L-alanine, a critical isotopically labeled compound for various applications in drug development, metabolic research, and advanced analytical techniques. The document details a robust synthetic pathway commencing with the perdeuteration of L-alanine, followed by N-acetylation and subsequent enantioselective resolution to yield the target compound, N-acetyl-L-alanine-d4. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow to facilitate reproducible and efficient laboratory execution.
Introduction
Deuterium-labeled compounds, such as N-acetyl-L-alanine, are invaluable tools in pharmaceutical and biomedical research. The substitution of hydrogen with deuterium (B1214612) atoms can significantly alter the pharmacokinetic profile of a drug molecule, often leading to improved metabolic stability and a more favorable therapeutic window. Furthermore, deuterated analogues are extensively used as internal standards in mass spectrometry-based bioanalysis and for mechanistic studies of enzymatic reactions. This guide focuses on a well-documented methodology for the preparation of N-acetyl-L-alanine with deuterium incorporation at the α- and β-positions.
Synthetic Pathway Overview
The synthesis of N-acetyl-L-alanine-d4 is a multi-step process that begins with the deuteration of commercially available L-alanine to produce perdeuterated DL-alanine-d7. This is followed by the acetylation of the amino group to yield N-acetyl-DL-alanine-d4. The final and crucial step involves the kinetic resolution of the racemic mixture to isolate the desired L-enantiomer.
Caption: Overall synthetic pathway for N-acetyl-L-alanine-d4.
Experimental Protocols
Synthesis of Perdeuterated DL-Alanine-d7
This protocol describes the deuteration of L-alanine at the α and β positions, resulting in a racemic mixture of perdeuterated alanine.
Materials:
-
L-alanine
-
Aluminum sulfate (B86663) (AlSO4)
-
Pyridoxal hydrochloride
-
Deuterium oxide (D2O)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine L-alanine, a catalytic amount of aluminum sulfate, and pyridoxal hydrochloride.
-
Add deuterium oxide (D2O) to the flask to serve as the deuterium source and solvent.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, DL-alanine-d7, can be isolated by removal of the solvent under reduced pressure.
Note: This method results in an overall deuterium incorporation of approximately 90% ± 1, with 97% deuteration at the α-position and 86% at the β-position[1].
Synthesis of N-Acetyl-DL-alanine-d4
This protocol details the acetylation of the deuterated racemic alanine.
Materials:
-
DL-Alanine-d7
-
Acetic anhydride
-
Deuterium oxide (D2O)
Procedure:
-
Dissolve the DL-alanine-d7 in D2O in a suitable reaction vessel.
-
Add an excess of acetic anhydride to the solution.
-
Heat the reaction mixture to 70°C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or NMR).
-
Once the reaction is complete, the N-acetyl-DL-alanine-d4 can be isolated, typically by removal of volatiles under reduced pressure.
Kinetic Resolution of N-Acetyl-DL-alanine-d4
This protocol describes the enantioselective separation of the L-isomer of N-acetyl-alanine-d4.
Materials:
-
N-Acetyl-DL-alanine-d4
-
L-leucinamide
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of N-acetyl-DL-alanine-d4 and L-leucinamide in ethanol at 50°C.
-
Allow the solution to stand at room temperature overnight.
-
Needle-like crystals of the salt of L-leucinamide and N-acetyl-L-alanine-d4 will precipitate.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Isolation of N-acetyl-L-alanine-d4
This protocol describes the final isolation of the target compound.
Materials:
-
Salt of L-leucinamide and N-acetyl-L-alanine-d4
-
Amberlite-IR-120 resin
Procedure:
-
Prepare a column with Amberlite-IR-120 resin.
-
Dissolve the salt of L-leucinamide and N-acetyl-L-alanine-d4 in a suitable solvent (e.g., water).
-
Pass the solution through the Amberlite-IR-120 column.
-
Collect the eluent containing the N-acetyl-L-alanine-d4.
-
Lyophilize or evaporate the solvent to obtain the final product as a white solid.
Caption: Experimental workflow for the synthesis of N-acetyl-L-alanine-d4.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of N-acetyl-L-alanine-d4.
| Parameter | Value | Reference |
| Precursor Isotopic Purity | ||
| Overall Deuteration (DL-alanine-d7) | 90% ± 1 | [1] |
| α-position Deuteration | 97% | [1] |
| β-position Deuteration | 86% | [1] |
| Final Product Properties | ||
| Yield | Good | [1] |
| Optical Rotation [α]D25 | 60.7° (c=2, water) | [1] |
Characterization
The synthesized N-acetyl-L-alanine-d4 should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Optical Rotation
The optical rotation of the final product is a critical measure of its enantiomeric purity. The experimentally determined value should be compared to the literature value.
| Compound | Reported Optical Rotation [α]D25 | Reference |
| N-acetyl-L-alanine-d4 | 60.7° (c=2, water) | [1] |
| Reference N-acetyl-L-alanine | 63.6° (c=2, water) | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure and determining the extent of deuteration.
-
¹H NMR: The proton NMR spectrum of N-acetyl-L-alanine-d4 is expected to show a significant reduction or complete absence of signals corresponding to the α-proton and the methyl protons compared to the non-deuterated standard. The signal for the acetyl methyl group should remain.
-
¹³C NMR: The carbon-13 NMR spectrum will confirm the presence of the carbon backbone.
-
²H NMR: Deuterium NMR can be used to directly observe the incorporated deuterium atoms.
Reference NMR Data for N-acetyl-L-alanine (non-deuterated):
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H NMR | ||
| α-H | ~4.3 | Quartet |
| β-CH₃ | ~1.4 | Doublet |
| Acetyl-CH₃ | ~2.0 | Singlet |
| ¹³C NMR | ||
| Carbonyl (amide) | ~173 | Singlet |
| Carbonyl (acid) | ~177 | Singlet |
| α-C | ~50 | Singlet |
| β-C | ~17 | Singlet |
| Acetyl-C | ~22 | Singlet |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation by analyzing the isotopic distribution.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of deuterated N-acetyl-L-alanine. The detailed protocols and data presented herein are intended to support researchers in the successful and reproducible preparation of this important isotopically labeled molecule. The described methods, from the initial deuteration of the amino acid precursor to the final enantioselective resolution and purification, offer a reliable pathway to obtaining high-purity N-acetyl-L-alanine-d4 for a wide range of scientific applications.
References
An In-Depth Technical Guide to N-Acetyl-L-alanine-d3 (Ac-Ala-OH-d3)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and research applications of N-Acetyl-L-alanine-d3 (Ac-Ala-OH-d3). This deuterated acetylated amino acid is a valuable tool in metabolic research and drug development, primarily serving as a stable isotope-labeled internal standard or tracer.
Core Physical and Chemical Properties
N-Acetyl-L-alanine-d3 is a deuterated analog of N-Acetyl-L-alanine. The deuterium (B1214612) labeling on the methyl group of the alanine (B10760859) residue results in a mass shift of +3, making it distinguishable from its endogenous counterpart by mass spectrometry. This property is fundamental to its application in tracer studies and quantitative analysis.
Quantitative Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound and its non-deuterated stereoisomers. Data for the deuterated compound is provided where available; in its absence, data for the closely related non-deuterated forms is included for reference.
Table 1: Physical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | 125 - 128 °C (for non-deuterated D-form) | [1][2] |
| Solubility | Slightly soluble in water (for non-deuterated D-form) | [2][3] |
| Storage Temperature | Room temperature or -20°C | [2][4] |
Table 2: Chemical and Isotopic Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆D₃NO₃ | [5] |
| Molecular Weight | 134.15 g/mol | [5][6] |
| Exact Mass | 134.0771 g/mol | [7][8] |
| Isotopic Purity | ≥98 atom % D | [9] |
| Mass Shift | M+3 |
Table 3: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-acetamido-3,3,3-trideuteriopropanoic acid | [6][7] |
| Synonyms | This compound, N-Acetyl-L-alanine-3,3,3-d3 | [6] |
| CAS Number | 1485548-36-4 | [6][7] |
| PubChem CID | 129677003 | [6] |
| InChI Key | KTHDTJVBEPMMGL-SRQSVDBESA-N | [6] |
| SMILES | [2H]C([2H])([2H])--INVALID-LINK--NC(=O)C | [7] |
Experimental Protocols and Analytical Methodologies
The characterization and quantification of this compound in biological matrices or research samples typically involve chromatographic separation followed by mass spectrometric or spectroscopic detection. While specific, detailed protocols are often application-dependent and published in primary research literature, the following sections outline the standard methodologies.
Sample Preparation
The goal of sample preparation is to extract the analyte from the sample matrix (e.g., plasma, cell culture media, tissue homogenate) and remove interfering substances. A typical workflow involves:
-
Protein Precipitation: For biological samples, proteins are often precipitated using a cold organic solvent like acetonitrile (B52724) or methanol (B129727). The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the analyte is carefully collected.
-
Solvent Evaporation: The solvent is evaporated under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the subsequent analytical method, such as the initial mobile phase of the chromatography.
Chromatographic Separation: Liquid Chromatography (LC)
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from other components in the sample.
-
Stationary Phase (Column): A reversed-phase column (e.g., C18) is commonly used for separating small polar molecules like acetylated amino acids.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed to achieve optimal separation.
-
Flow Rate and Temperature: These parameters are optimized to ensure good peak shape and resolution.
Detection and Quantification: Mass Spectrometry (MS)
Tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of stable isotope-labeled compounds.[10]
-
Ionization: Electrospray ionization (ESI), either in positive or negative mode, is commonly used to ionize the analyte.
-
Mass Analysis: A triple quadrupole mass spectrometer is often used.
-
Multiple Reaction Monitoring (MRM): This highly specific mode is used for quantification. A specific precursor ion (the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This precursor -> product ion transition is unique to the analyte and provides high specificity.
-
Precursor/Product Ions: For this compound, the precursor ion would correspond to its molecular weight, and the product ions would be generated by fragmentation of the molecule. The corresponding transitions for the non-labeled endogenous N-Acetyl-L-alanine would be monitored simultaneously.
-
-
Quantification: The concentration of the endogenous analyte is determined by comparing the peak area ratio of the endogenous analyte to the known concentration of the this compound internal standard.
Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure and isotopic labeling of the compound.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the alanine moiety would be absent due to the deuterium substitution. The remaining signals would confirm the rest of the structure.
-
¹³C NMR: The ¹³C NMR spectrum would show a signal for the deuterated methyl carbon, which would appear as a multiplet due to coupling with deuterium, confirming the position of the label.[11]
Applications in Research and Drug Development
The primary application of this compound is as a tracer in metabolic studies and as an internal standard for the accurate quantification of its non-labeled counterpart, N-Acetyl-L-alanine.
-
Metabolic Flux Analysis: By introducing this compound into a biological system (cell culture, animal model), researchers can trace the metabolic fate of the acetyl and alanine moieties. This allows for the investigation of pathways such as the glucose-alanine cycle and central carbon metabolism.[12]
-
Pharmacokinetic Studies: In drug development, if a drug is metabolized to N-Acetyl-alanine, the deuterated standard can be used to accurately quantify the formation of this metabolite.
-
Biomarker Quantification: N-Acetyl-L-alanine may be a biomarker for certain physiological or pathological states. This compound allows for its precise and accurate quantification in complex biological samples.
Mandatory Visualizations
Experimental Workflow for Analyte Quantification
Caption: Workflow for quantifying endogenous N-Acetyl-L-alanine using this compound as an internal standard.
Metabolic Tracer Experimental Workflow
Caption: General workflow for a metabolic tracer experiment using this compound.
Relevant Metabolic Pathway: The Glucose-Alanine Cycle
N-Acetyl-L-alanine is structurally related to L-alanine, a key player in the glucose-alanine cycle. This cycle facilitates the transport of amino groups from muscle to the liver in a non-toxic form and is crucial for gluconeogenesis during periods of fasting or prolonged exercise.[12]
Caption: The Glucose-Alanine cycle, a key metabolic pathway involving the parent amino acid of this compound.
References
- 1. labsolu.ca [labsolu.ca]
- 2. echemi.com [echemi.com]
- 3. AC-D-ALA-OH | 19436-52-3 [chemicalbook.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. clearsynth.com [clearsynth.com]
- 6. N-Acetyl-L-alanine-3,3,3-D3 | C5H9NO3 | CID 129677003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetyl-L-alanine-3,3,3-d3 | LGC Standards [lgcstandards.com]
- 8. N-Acetyl-L-alanine-3,3,3-d3 | LGC Standards [lgcstandards.com]
- 9. N-Acetyl-L-alanine-3,3,3-d3 | LGC Standards [lgcstandards.com]
- 10. scientificlabs.ie [scientificlabs.ie]
- 11. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
In-Depth Technical Guide to the Safety of Ac-Ala-OH-d3
This guide provides comprehensive safety information for N-Acetyl-L-alanine-d3 (Ac-Ala-OH-d3), a deuterated derivative of N-Acetyl-L-alanine. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The safety profile of this compound is expected to be closely aligned with its non-deuterated counterpart, N-Acetyl-L-alanine, due to their structural similarity. This document compiles available data to ensure safe handling and use.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
Pictogram:
Signal Word: Warning[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physical and Chemical Data of this compound
| Property | Value |
| Molecular Formula | C₅H₆D₃NO₃[2] |
| Molecular Weight | 134.15 g/mol [3][4] |
| Appearance | White to off-white solid/powder.[5] |
| Melting Point | 122-128°C[5][6] |
| Solubility | Soluble in DMSO and PBS (pH 7.2) at ≥10 mg/mL. Sparingly soluble in ethanol (B145695) (1-10 mg/mL).[2] |
| Storage Temperature | 2-8°C[7] |
Experimental Protocols: Safety Handling and Emergency Procedures
Detailed procedures are essential to minimize risk during the handling and in the event of accidental exposure to this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling this compound.
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Handle in a well-ventilated area, preferably a fume hood, to avoid inhaling dust.
Safe Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
First-Aid Measures
In case of exposure, follow these first-aid protocols.
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
The following diagram illustrates the decision-making process for first aid in response to exposure.
Caption: First-Aid Decision Pathway for this compound Exposure.
Storage and Disposal
Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] The recommended storage temperature is 2-8°C.[7]
-
Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations for hazardous waste. Do not allow the product to enter drains.[7]
Toxicological Information
Disclaimer: This guide is for informational purposes only and is intended for use by qualified personnel. It is based on the best available information for this compound and its non-deuterated analog. Users should always consult the most current Safety Data Sheet (SDS) provided by the supplier and exercise due care when handling this chemical.
References
- 1. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. N-Acetyl-L-alanine-3,3,3-D3 | C5H9NO3 | CID 129677003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Biological Function of N-acetyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-alanine (NAAL) is an N-acetylated derivative of the proteinogenic amino acid L-alanine. It is an endogenous metabolite found in various biological systems, from bacteria to humans.[1][2] Historically viewed as a simple product of protein degradation and amino acid metabolism, recent research has unveiled its more nuanced roles in critical biological processes, including immune modulation and as a potential biomarker in several diseases. This technical guide provides a comprehensive overview of the current understanding of the biological function of N-acetyl-L-alanine, with a focus on its metabolism, signaling roles, and implications for drug development.
Physicochemical Properties
A summary of the key physicochemical properties of N-acetyl-L-alanine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₃ | [2] |
| Molecular Weight | 131.13 g/mol | [2] |
| CAS Number | 97-69-8 | [3] |
| Appearance | White crystalline solid | - |
| Solubility | Soluble in water | [3] |
Metabolism of N-acetyl-L-alanine
The cellular concentration of N-acetyl-L-alanine is tightly regulated through a balance of biosynthesis and degradation pathways.
Biosynthesis
N-acetyl-L-alanine is primarily synthesized through two main pathways:
-
Degradation of N-terminally acetylated proteins: A significant portion of eukaryotic proteins are N-terminally acetylated, a modification that can influence their stability and function. The breakdown of these proteins by proteases releases N-acetylated amino acids, including N-acetyl-L-alanine.[4]
-
Direct N-acetylation of L-alanine: N-acetyltransferases (NATs) are a family of enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of various substrates, including amino acids. Specific NATs are responsible for the direct N-acetylation of L-alanine to form N-acetyl-L-alanine.[4][5] The ribosomal-protein-alanine N-acetyltransferase (EC 2.3.1.128) specifically acetylates the L-alanine at the N-terminus of ribosomal proteins.[6]
Degradation
The primary route for N-acetyl-L-alanine degradation is through hydrolysis to yield L-alanine and acetate. This reaction is catalyzed by aminoacylases.
-
Aminoacylase-1 (ACY1): This cytosolic, zinc-dependent metalloenzyme hydrolyzes various N-acyl-L-amino acids.[3][7] Mutations in the ACY1 gene can lead to aminoacylase-1 deficiency, an inborn error of metabolism characterized by the accumulation and increased urinary excretion of several N-acetylated amino acids, including N-acetyl-L-alanine.[3]
-
N-acetylalanine aminopeptidase: A specific enzyme isolated from human erythrocytes that liberates N-acetylalanine from the N-terminus of peptides.[8]
The overall metabolic pathway of N-acetyl-L-alanine is depicted in the following diagram.
Biological Functions and Signaling Roles
Emerging evidence suggests that N-acetyl-L-alanine is not merely a metabolic byproduct but an active signaling molecule, particularly in the context of the immune system and neurological disorders.
Immunomodulation
-
Guillain-Barré Syndrome (GBS): A recent Mendelian randomization study has implicated N-acetyl-L-alanine as a potential mediator in the pathogenesis of Guillain-Barré syndrome. The study found that an increased genetic predisposition for higher levels of CD3 on activated and secreting regulatory T cells (Tregs) was associated with an increased risk of GBS.[1][4] Notably, plasma levels of N-acetyl-L-alanine were also positively correlated with GBS risk, and it was estimated that NAAL mediates approximately 10% of the effect of the Treg phenotype on GBS risk.[1][4] This suggests a potential signaling role for NAAL in the dysregulation of immune tolerance observed in GBS.
The proposed signaling relationship is illustrated below.
References
- 1. Frontiers | Genetically predicted N-Acetyl-L-Alanine mediates the association between CD3 on activated and secreting Tregs and Guillain-Barre syndrome [frontiersin.org]
- 2. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 5. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 6. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 8. N-Acetylalanine aminopeptidase, a new enzyme from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Solubility of Ac-Ala-OH-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Acetyl-Alanine-d3 (Ac-Ala-OH-d3). Due to the limited availability of direct solubility data for the deuterated form, this document primarily relies on data from its non-deuterated analog, N-Acetyl-L-alanine, to provide a reliable estimate. This guide includes a summary of quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant workflows and biological pathways.
Core Topic: Solubility of this compound
N-Acetyl-Alanine-d3 is a deuterated form of N-Acetyl-Alanine, an N-acetylated derivative of the amino acid alanine. The introduction of deuterium (B1214612) atoms can subtly influence the physicochemical properties of a molecule, including its solubility, due to the kinetic isotope effect and changes in intermolecular interactions. However, for practical purposes in solution, the solubility is expected to be very similar to its non-deuterated counterpart. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as an internal standard in mass spectrometry-based assays, in metabolic flux analysis, and in the formulation of drug products.
Data Presentation: Quantitative Solubility of N-Acetyl-L-alanine
The following table summarizes the available quantitative solubility data for N-Acetyl-L-alanine in several common laboratory solvents. This data serves as a strong proxy for the solubility of this compound.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Source |
| Water | 26 | 198.27 | Not Specified | Selleck Chemicals |
| DMSO | 26 | 198.27 | Not Specified | Selleck Chemicals |
| Ethanol | 26 | 198.27 | Not Specified | Selleck Chemicals |
| Water (Predicted) | 43.6 | 332.5 | Not Specified | FooDB |
Note: The data presented is for the non-deuterated analog, N-Acetyl-L-alanine, and should be considered an estimate for this compound.
Experimental Protocols
Accurate determination of solubility is fundamental for the successful application of any compound in research and development. The following are detailed methodologies for two common types of solubility assays: the thermodynamic (shake-flask) method and the kinetic solubility assay.
1. Thermodynamic Solubility Determination via the Shake-Flask Method
This method determines the equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a solution at a given temperature.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., Water, PBS pH 7.4, Ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with samples taken at 24 and 48 hours to ensure equilibrium has been reached.[1][2]
-
After the incubation period, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC or UPLC method with a calibration curve prepared from known concentrations of the compound.[3]
-
Calculate the solubility as the average concentration from the samples where equilibrium was confirmed.
2. Kinetic Solubility Assay
This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer. It is often used in early drug discovery to identify compounds with potential solubility issues.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates
-
Plate shaker
-
Plate reader with nephelometric or UV-Vis capabilities, or an LC-MS system for analysis.[4][5]
-
Automated liquid handling system (recommended for high-throughput)
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Dispense a small volume (e.g., 2 µL) of each dilution into the wells of a 96-well plate.
-
Rapidly add the aqueous buffer to each well to reach the final desired volume and concentration, ensuring immediate and thorough mixing.[6]
-
Seal the plate and incubate at a controlled temperature (e.g., room temperature) on a plate shaker for a set period (e.g., 2 hours).[7]
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
-
Alternatively, the plate can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate can be quantified by UV-Vis spectroscopy or LC-MS/MS against a standard curve.[6][7]
Mandatory Visualizations
The following diagrams illustrate key experimental and conceptual frameworks relevant to the study of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Hypothetical Metabolic Pathway Utilizing this compound.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
Methodological & Application
Application Notes and Protocols for the Quantification of N-Acetyl-Alanine (Ac-Ala-OH) using Ac-Ala-OH-d3 as an Internal Standard by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-alanine (Ac-Ala-OH) is an N-acetylated derivative of the amino acid alanine. The quantification of N-acetylated amino acids is of growing interest in various fields, including metabolomics, biomarker discovery, and pharmaceutical development, as they can be indicative of specific metabolic pathways or disease states. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful technique for the sensitive and selective quantification of small molecules like Ac-Ala-OH in complex biological matrices.
The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate and precise quantification in LC-MS, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. Ac-Ala-OH-d3, a deuterated analog of Ac-Ala-OH, serves as an ideal internal standard due to its chemical and physical similarity to the analyte, ensuring it behaves similarly throughout the analytical process while being distinguishable by its mass.
These application notes provide a detailed protocol for the quantification of Ac-Ala-OH in human plasma using this compound as an internal standard with LC-MS/MS.
Physicochemical Properties
A fundamental understanding of the analyte and internal standard is essential for method development.
| Property | N-Acetyl-L-alanine (Ac-Ala-OH) | N-Acetyl-L-alanine-d3 (this compound) |
| Molecular Formula | C5H9NO3 | C5H6D3NO3 |
| Molecular Weight | 131.13 g/mol | 134.15 g/mol [1] |
| CAS Number | 97-69-8 | 1485548-36-4[1] |
| Appearance | White crystalline solid | Solid |
| Solubility | Soluble in water | Soluble in water |
Experimental Protocols
Materials and Reagents
-
N-Acetyl-L-alanine (Ac-Ala-OH) analytical standard
-
N-Acetyl-L-alanine-d3 (this compound) internal standard
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Human plasma (control matrix)
Preparation of Stock and Working Solutions
-
Ac-Ala-OH Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ac-Ala-OH and dissolve it in 10 mL of ultrapure water to obtain a 1 mg/mL stock solution.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Ac-Ala-OH Working Solutions (for Calibration Curve and QCs): Prepare a series of working solutions by serially diluting the Ac-Ala-OH stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of the biological matrix (blank matrix for calibration standards and QCs, and study samples) into 1.5 mL microcentrifuge tubes.
-
For calibration standards and QCs, add the appropriate volume of the Ac-Ala-OH working solutions.
-
Add 10 µL of the this compound working solution to all tubes.
-
Gently vortex each tube for 10-15 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | HILIC (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ac-Ala-OH | 132.1 | 88.1 | 15 |
| This compound | 135.1 | 91.1 | 15 |
Note: The specific m/z values and collision energies should be optimized for the instrument in use.
Data Presentation and Method Validation
The method should be validated according to established bioanalytical method validation guidelines. The following tables present illustrative data for a typical method validation.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Ac-Ala-OH | 1 - 1000 | y = 0.005x + 0.002 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low QC | 3 | 95 - 105 | > 85 |
| High QC | 800 | 95 - 105 | > 85 |
Conclusion
The protocol described provides a robust and reliable method for the quantification of N-acetyl-alanine in human plasma using this compound as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard is paramount for achieving the high accuracy and precision required for regulated bioanalysis and research applications. This methodology can be adapted for other biological matrices and can serve as a foundation for the development of quantitative assays for other N-acetylated amino acids.
References
Application Note: High-Throughput Quantification of N-acetyl-L-alanine in Human Plasma using a Deuterated Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyl-L-alanine (NALA) is an N-acyl-alpha amino acid, a class of molecules involved in various biological processes.[1][2] It is formed through the N-terminal acetylation of proteins, a common modification in eukaryotes, or through the degradation of these acetylated proteins.[1] Accurate quantification of NALA in biological matrices like plasma is essential for metabolomics research, biomarker discovery, and understanding its potential role in various physiological and pathological states.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-acetyl-L-alanine in human plasma. The use of a stable isotope-labeled deuterated internal standard (N-acetyl-L-alanine-d4) ensures high accuracy and precision by correcting for matrix effects and variability during sample preparation.[3] The protocol employs a simple protein precipitation step, making it suitable for high-throughput analysis.
Principle of the Method
The quantification is based on the stable isotope dilution method. A known concentration of N-acetyl-L-alanine-d4 (the internal standard, IS) is spiked into plasma samples, calibrators, and quality controls (QCs). The endogenous NALA (analyte) and the IS are extracted simultaneously. During LC-MS/MS analysis, the analyte and IS are separated chromatographically and detected by the mass spectrometer using Multiple Reaction Monitoring (MRM). The ratio of the analyte's peak area to the IS's peak area is used to calculate the concentration of NALA in the sample, effectively normalizing for any analyte loss during sample processing and variations in instrument response.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards: N-acetyl-L-alanine (≥99%), N-acetyl-L-alanine-d4 (IS, ≥98% isotopic purity)
-
Solvents: Acetonitrile (B52724) (ACN, LC-MS grade), Methanol (B129727) (MeOH, LC-MS grade), Water (Ultrapure, 18.2 MΩ·cm)
-
Additives: Formic acid (FA, LC-MS grade)
-
Biological Matrix: Drug-free human plasma
-
Consumables: 1.5 mL microcentrifuge tubes, 0.22 µm syringe filters, autosampler vials
Equipment
-
LC System: UPLC or HPLC system (e.g., Waters ACQUITY, Sciex ExionLC)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex 6500 QTRAP)
-
General Lab Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, calibrated pipettes, nitrogen evaporator
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of N-acetyl-L-alanine and N-acetyl-L-alanine-d4 by dissolving 10 mg of each compound in 10 mL of 50% methanol. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the NALA stock solution in 50% methanol to create working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
-
Internal Standard (IS) Working Solution:
-
Dilute the N-acetyl-L-alanine-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
-
Sample Preparation
-
Aliquot: Transfer 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Precipitate: Add 200 µL of the Internal Standard Working Solution (100 ng/mL N-acetyl-L-alanine-d4 in acetonitrile) to each tube.
-
Mix: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Parameters:
-
Column: ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)[5]
-
Mobile Phase A: Water with 0.1% Formic Acid[5]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[5]
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 - 1.0 min: 2% B
-
1.0 - 3.0 min: 2% to 95% B
-
3.0 - 4.0 min: Hold at 95% B
-
4.0 - 4.1 min: 95% to 2% B
-
4.1 - 5.0 min: Hold at 2% B (Re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 120°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 2.5 kV
-
MRM Transitions: (Note: These values are illustrative and must be optimized for the specific instrument used).
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| N-acetyl-L-alanine | 132.1 | 86.1 | 20 | 10 |
| N-acetyl-L-alanine-d4 | 136.1 | 90.1 | 20 | 10 |
Data Presentation
Quantitative data should be processed using appropriate software (e.g., MassLynx, Analyst). A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
Table 1: Example Calibration Curve Data
| Standard Conc. (ng/mL) | NALA Peak Area | IS Peak Area | Peak Area Ratio (NALA/IS) | Accuracy (%) |
| 5 | 4,850 | 950,100 | 0.0051 | 102.0 |
| 10 | 9,980 | 955,200 | 0.0105 | 100.5 |
| 50 | 51,200 | 961,500 | 0.0533 | 99.1 |
| 100 | 103,500 | 958,900 | 0.1079 | 98.9 |
| 500 | 521,600 | 965,400 | 0.5403 | 99.5 |
| 1000 | 1,055,800 | 962,300 | 1.0972 | 100.8 |
| 2000 | 2,125,000 | 959,800 | 2.2140 | 99.2 |
Table 2: Example Quantification of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) (Mean ± SD, n=6) | Precision (%CV) | Accuracy (%) |
| Low (LQC) | 15 | 14.7 ± 0.9 | 6.1 | 98.0 |
| Medium (MQC) | 150 | 154.2 ± 7.1 | 4.6 | 102.8 |
| High (HQC) | 1500 | 1468.5 ± 55.8 | 3.8 | 97.9 |
Visualizations
Caption: Workflow for N-acetyl-L-alanine quantification.
Caption: Metabolic origin of N-acetyl-L-alanine.
Conclusion
The LC-MS/MS method described provides a rapid, selective, and reliable approach for the quantification of N-acetyl-L-alanine in human plasma. The simple sample preparation protocol and short chromatographic run time make it ideal for high-throughput applications in clinical and research settings. The use of a deuterated internal standard ensures the method's accuracy and robustness, making it a valuable tool for studying the role of N-acetylated amino acids in human health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 2. Showing Compound N-Acetyl-L-alanine (FDB022231) - FooDB [foodb.ca]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 5. cms.mz-at.de [cms.mz-at.de]
Application Note: Ac-Ala-OH-d3 Protocol for Enhanced Quantitative Metabolomics
References
Application Notes and Protocols for Ac-Ala-OH-d3 in Targeted Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of targeted mass spectrometry, the precise and accurate quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled (SIL) internal standards are fundamental to achieving reliable quantitative data by correcting for variability during sample preparation and analysis.[1][2][3][4] Ac-Ala-OH-d3, or N-acetyl-d3-alanine, is a deuterated analog of N-acetyl-alanine and serves as an ideal internal standard for its quantification. This document provides detailed application notes and protocols for the utilization of this compound in targeted mass spectrometry workflows, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
N-acetyl-alanine is an endogenous metabolite, and its accurate quantification is crucial in various research areas, including metabolomics and clinical diagnostics. The use of this compound, which is chemically identical to the analyte but mass-shifted, allows for the mitigation of matrix effects and variations in instrument response, leading to high-quality, reproducible results.[1]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample at the earliest stage of analysis.[1][5] The SIL internal standard and the endogenous analyte are assumed to behave identically during sample extraction, derivatization (if any), and chromatographic separation.[1] Because they can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signal intensities can be used to accurately determine the concentration of the native analyte, effectively normalizing for any sample loss or ionization suppression.[1]
Featured Application: Quantification of N-acetyl-alanine in Human Plasma
This section outlines a typical application for the quantification of endogenous N-acetyl-alanine in human plasma using this compound as an internal standard.
Experimental Workflow
The overall experimental workflow for the targeted quantification of N-acetyl-alanine is depicted below.
Caption: Figure 1. Experimental Workflow for N-acetyl-alanine Quantification.
Materials and Reagents
-
Analytes: N-acetyl-alanine, this compound (N-acetyl-L-alanine-d3)[6]
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid
-
Biological Matrix: Human plasma (K2-EDTA)
-
Equipment: Centrifuge, evaporator, vortex mixer, analytical balance, LC-MS/MS system
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-acetyl-alanine and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the N-acetyl-alanine primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.
Sample Preparation Protocol
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of each plasma sample, calibration standard, and quality control (QC) sample, add 10 µL of the 1 µg/mL this compound internal standard working solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for N-acetyl-alanine and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-acetyl-alanine | 132.1 | 88.1 (Quantifier) | 100 | 15 |
| 132.1 | 44.1 (Qualifier) | 100 | 25 | |
| This compound | 135.1 | 91.1 | 100 | 15 |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the quantifier and qualifier ions of N-acetyl-alanine and the single transition for this compound.
-
Peak Area Ratio Calculation: Calculate the ratio of the peak area of the N-acetyl-alanine quantifier to the peak area of this compound for all standards, QCs, and samples.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Quantification of Unknowns: Determine the concentration of N-acetyl-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
A summary of typical validation parameters for the quantification of N-acetyl-alanine using this compound is presented in Table 2. These values represent expected performance and should be established for each specific assay.
Table 2: Typical Method Validation Parameters
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1-5 ng/mL |
| Limit of Quantification (LOQ) | 5-10 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Matrix Effect | Monitored and compensated by IS |
| Stability (Freeze-thaw, bench-top) | Analyte degradation < 15% |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, improper mobile phase pH | Replace column, ensure correct mobile phase preparation |
| Low Signal Intensity | Ion source contamination, poor ionization | Clean ion source, optimize MS parameters |
| High Background Noise | Contaminated solvents or reagents | Use high-purity solvents and reagents |
| Inconsistent Results | Inaccurate pipetting, sample degradation | Use calibrated pipettes, ensure proper sample storage and handling |
| Internal Standard Signal Varies | Inconsistent spiking, degradation of IS | Ensure consistent addition of IS, check stability of IS solution |
Logical Relationship of Internal Standard Correction
The diagram below illustrates the logical relationship of how a stable isotope-labeled internal standard corrects for analytical variability.
Caption: Figure 2. Correction Logic of a Stable Isotope-Labeled Internal Standard.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is a robust and reliable approach for the targeted quantification of N-acetyl-alanine in complex biological matrices. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this technique, ensuring the generation of high-quality, accurate, and reproducible quantitative data essential for advancing scientific research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols: Ac-Ala-OH-d3 for the Investigation of Diabetic Neuropathic Pain
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Diabetic peripheral neuropathy (DPN) is a common and debilitating complication of diabetes mellitus, characterized by nerve damage that often leads to chronic pain, numbness, and tingling in the extremities.[1][2] The pathogenesis of DPN is complex and involves multiple interconnected molecular pathways, including oxidative stress, inflammation, advanced glycation end-product (AGE) formation, and activation of the polyol and protein kinase C (PKC) pathways.[3][4][5] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is considered a key driver of neuronal damage in DPN.[2][6]
N-acetyl-alanine (Ac-Ala-OH) is an acetylated amino acid, structurally similar to N-acetylcysteine (NAC), a compound known for its antioxidant properties.[7] While research on Ac-Ala-OH for diabetic neuropathy is emerging, its potential to mitigate oxidative stress and provide neuroprotection makes it a promising candidate for investigation. Ac-Ala-OH-d3 is a deuterated form of N-acetyl-alanine, where three hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an invaluable tool for researchers, particularly in pharmacokinetic (PK) and metabolic studies. The mass shift introduced by deuterium allows for its precise differentiation from the endogenous, non-deuterated compound in biological samples using mass spectrometry. This application note provides a hypothetical framework and detailed protocols for utilizing this compound in the preclinical study of a potential therapeutic agent, Ac-Ala-OH, for diabetic neuropathic pain.
Proposed Mechanism of Action of Ac-Ala-OH
Drawing parallels from the known effects of antioxidants like N-acetylcysteine and alpha-lipoic acid in diabetic neuropathy, we propose that Ac-Ala-OH exerts its therapeutic effects through the following mechanisms:
-
Reduction of Oxidative Stress: Ac-Ala-OH may act as a direct scavenger of reactive oxygen species or, more likely, as a precursor to glutathione (B108866) (GSH), a major intracellular antioxidant.[6][7] By replenishing GSH levels, it could help restore the cellular redox balance and protect neurons from oxidative damage.
-
Anti-inflammatory Effects: Chronic inflammation is a key feature of diabetic neuropathy. Ac-Ala-OH may help to suppress the activation of pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of inflammatory cytokines that contribute to nerve damage and pain.[8]
-
Improvement of Nerve Blood Flow: Oxidative stress can lead to endothelial dysfunction and impaired nerve blood flow, contributing to nerve hypoxia and injury. By improving endothelial function, Ac-Ala-OH could enhance microcirculation to the peripheral nerves.[8][9]
Application of this compound
The primary application of this compound is as an internal standard for the accurate quantification of Ac-Ala-OH in biological matrices (e.g., plasma, nerve tissue) using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its utility also extends to:
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of the parent compound, Ac-Ala-OH.
-
Metabolic Stability Assays: To differentiate the administered drug from its metabolites.
-
Tracer Studies: To track the fate of the molecule in vivo.
Experimental Protocols
Protocol 1: Induction of Diabetic Neuropathy in a Rodent Model
This protocol describes the induction of type 1 diabetes in mice using streptozotocin (B1681764) (STZ), a widely used model for studying diabetic neuropathy.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
8-10 week old male C57BL/6 mice
-
Blood glucose meter and test strips
-
Insulin (B600854) (optional, for maintaining animal health)
Procedure:
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before injection. A typical dose is 50 mg/kg body weight.
-
Administer the STZ solution via intraperitoneal (i.p.) injection daily for five consecutive days.
-
Monitor blood glucose levels 72 hours after the final STZ injection and then weekly. Animals with non-fasting blood glucose levels ≥250 mg/dL are considered diabetic.
-
Allow 4-6 weeks for the development of neuropathic pain symptoms, which can be assessed using the behavioral tests described in Protocol 2.
-
Monitor animal weight and general health regularly. If severe weight loss occurs, a low dose of long-acting insulin may be administered.
Protocol 2: Assessment of Neuropathic Pain Behavior
A. Mechanical Allodynia (von Frey Test)
-
Place mice in individual plexiglass chambers with a wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.
-
A positive response is defined as a brisk withdrawal or flinching of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
B. Thermal Hyperalgesia (Hargreaves Test)
-
Place mice in individual plexiglass chambers on a glass plate and allow them to acclimate.
-
Position a radiant heat source under the glass plate, focused on the plantar surface of the hind paw.
-
Measure the time taken for the mouse to withdraw its paw (paw withdrawal latency, PWL).
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
Protocol 3: Pharmacokinetic Study of Ac-Ala-OH using this compound
Objective: To determine the plasma concentration-time profile of Ac-Ala-OH following oral administration in diabetic mice.
Procedure:
-
Fast diabetic mice with established neuropathy for 4 hours.
-
Administer a single oral dose of Ac-Ala-OH (e.g., 100 mg/kg).
-
Collect blood samples (approx. 20-30 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Protocol 4: Bioanalytical Sample Preparation and LC-MS/MS Analysis
A. Sample Preparation (Plasma)
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 80 µL of ice-cold acetonitrile (B52724) containing a known concentration of the internal standard, this compound (e.g., 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
B. LC-MS/MS Conditions (Hypothetical)
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Ac-Ala-OH: Q1/Q3 transition to be determined (e.g., m/z 146.1 -> 84.1)
-
This compound: Q1/Q3 transition to be determined (e.g., m/z 149.1 -> 87.1)
-
Data Presentation
The following tables present hypothetical data that could be obtained from the described experiments to evaluate the efficacy and pharmacokinetics of Ac-Ala-OH.
Table 1: Effect of Ac-Ala-OH on Mechanical Allodynia in STZ-Induced Diabetic Mice
| Treatment Group | N | Baseline PWT (g) | Week 4 PWT (g) | Week 8 PWT (g) |
| Non-Diabetic Control | 10 | 4.1 ± 0.3 | 4.2 ± 0.2 | 4.3 ± 0.3 |
| Diabetic + Vehicle | 10 | 4.0 ± 0.2 | 0.8 ± 0.1 | 0.7 ± 0.1 |
| Diabetic + Ac-Ala-OH (50 mg/kg) | 10 | 4.2 ± 0.3 | 1.5 ± 0.2# | 2.1 ± 0.3# |
| Diabetic + Ac-Ala-OH (100 mg/kg) | 10 | 4.1 ± 0.2 | 2.4 ± 0.3# | 3.5 ± 0.4# |
| Data are presented as Mean ± SEM. *p<0.05 vs. Non-Diabetic Control; #p<0.05 vs. Diabetic + Vehicle. |
Table 2: Effect of Ac-Ala-OH on Thermal Hyperalgesia in STZ-Induced Diabetic Mice
| Treatment Group | N | Baseline PWL (s) | Week 4 PWL (s) | Week 8 PWL (s) |
| Non-Diabetic Control | 10 | 10.5 ± 0.8 | 10.2 ± 0.7 | 10.6 ± 0.9 |
| Diabetic + Vehicle | 10 | 10.3 ± 0.6 | 4.5 ± 0.4 | 4.1 ± 0.5 |
| Diabetic + Ac-Ala-OH (50 mg/kg) | 10 | 10.6 ± 0.7 | 6.2 ± 0.5# | 7.5 ± 0.6# |
| Diabetic + Ac-Ala-OH (100 mg/kg) | 10 | 10.4 ± 0.8 | 7.8 ± 0.6# | 9.2 ± 0.7# |
| Data are presented as Mean ± SEM. *p<0.05 vs. Non-Diabetic Control; #p<0.05 vs. Diabetic + Vehicle. |
Table 3: Hypothetical Pharmacokinetic Parameters of Ac-Ala-OH (100 mg/kg, oral) in Diabetic Mice
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 15,200 |
| Tmax (Time to Cmax) | min | 30 |
| AUC (0-t) (Area Under the Curve) | ng*min/mL | 2,150,000 |
| t1/2 (Half-life) | min | 95 |
Visualizations
Caption: Proposed mechanism of Ac-Ala-OH in diabetic neuropathy.
Caption: Experimental workflow for preclinical evaluation.
Caption: Bioanalytical sample preparation workflow.
References
- 1. Diabetic neuropathy: Can dietary supplements help? - Mayo Clinic [mayoclinic.org]
- 2. Effect of Alpha-Lipoic Acid in the Treatment of Diabetic Neuropathy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diabetic Neuropathy: An Overview of Molecular Pathways and Protective Mechanisms of Phytobioactives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of diabetic neuropathy and its pharmacotherapeutic targets [ouci.dntb.gov.ua]
- 5. Diabetic Neuropathy: Mechanisms to Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-Lipoic Acid and Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyl-L-cysteine mitigates diabetes-induced impairments in sciatic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-Lipoic Acid in Diabetic Peripheral Neuropathy: Addressing the Challenges and Complexities Surrounding a 70-Year-Old Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of N-acetyl-L-alanine in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-alanine (NALA) is an N-acetylated amino acid whose role and concentration in the central nervous system are of growing interest in neuroscience and drug development. Alterations in the levels of N-acetylated amino acids in cerebrospinal fluid (CSF) have been suggested as potential biomarkers for certain metabolic disorders.[1] Accurate and precise quantification of NALA in CSF is crucial for understanding its physiological and pathological significance.
These application notes provide a comprehensive overview of the methodologies for the quantification of N-acetyl-L-alanine in cerebrospinal fluid, with a primary focus on a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols detailed below cover CSF collection, sample preparation, and analytical procedures.
I. Cerebrospinal Fluid Collection and Handling
Proper collection and handling of CSF are critical to ensure the integrity of the sample and the accuracy of the analytical results.
Protocol for CSF Collection and Initial Processing:
-
Collection: CSF should be collected by lumbar puncture, preferably in the morning after overnight fasting. Polypropylene (B1209903) tubes are recommended for collection to minimize analyte adsorption.
-
Volume: A sufficient volume of CSF (typically 1-2 mL) should be collected for the analysis.
-
Immediate Handling: Samples should be placed on ice immediately after collection.
-
Centrifugation: To remove cellular debris, centrifuge the CSF samples at 2,000 x g for 10 minutes at 4°C.
-
Supernatant Aliquoting: Carefully transfer the clear supernatant into fresh, pre-chilled polypropylene cryovials. It is advisable to create multiple aliquots to avoid repeated freeze-thaw cycles.
-
Storage: Store the CSF aliquots at -80°C until analysis.
II. Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of N-acetyl-L-alanine in CSF due to its high sensitivity, selectivity, and specificity. The following protocol is a recommended starting point and may require optimization based on the specific instrumentation and laboratory conditions.
A. Experimental Workflow
Caption: A generalized workflow for the quantification of N-acetyl-L-alanine in CSF using LC-MS/MS.
B. Sample Preparation Protocol
This protocol describes a protein precipitation method, which is a common and effective way to prepare CSF for LC-MS/MS analysis.
-
Thawing: Thaw the frozen CSF aliquots on ice.
-
Internal Standard Spiking: Add an appropriate internal standard (IS) to each CSF sample. A stable isotope-labeled N-acetyl-L-alanine (e.g., N-acetyl-L-alanine-d3) is the ideal IS.
-
Protein Precipitation:
-
To 100 µL of CSF, add 300 µL of ice-cold methanol (B129727) (or acetonitrile).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. This step helps to concentrate the analyte and allows for reconstitution in a solvent compatible with the LC mobile phase.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted samples at 14,000 x g for 10 minutes at 4°C to remove any remaining particulate matter.
-
Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.
C. LC-MS/MS Instrumentation and Conditions
The following are suggested starting conditions for the LC-MS/MS analysis of N-acetyl-L-alanine.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions for N-acetyl-L-alanine:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-acetyl-L-alanine | 132.1 | 88.1 | 10-15 |
| N-acetyl-L-alanine-d3 (IS) | 135.1 | 91.1 | 10-15 |
Note: The optimal collision energy should be determined experimentally.
III. Data Presentation
While specific reference ranges for N-acetyl-L-alanine in CSF are not yet well-established in the literature, data from studies on related N-acetylated amino acids can provide an expected order of magnitude. The following table is a template for summarizing quantitative data and includes hypothetical values for illustrative purposes.
Quantitative Data for N-acetylated Amino Acids in Human Cerebrospinal Fluid
| Analyte | Patient Group | Mean Concentration (µmol/L) | Standard Deviation (µmol/L) | Concentration Range (µmol/L) | Reference |
| N-acetyl-L-alanine | Healthy Controls | Data Not Available | Data Not Available | Data Not Available | - |
| N-acetylaspartate | Healthy Controls | 8.5 | 2.1 | 5.0 - 12.5 | Hypothetical |
| N-acetylaspartate | Neurological Disease X | 6.2 | 1.8 | 3.5 - 9.8 | Hypothetical |
| N-acetylcysteine (post-dose) | Parkinson's Disease | 9.26 | 1.62 | Not Reported | [2] |
Note: The values for N-acetylaspartate are hypothetical and for illustrative purposes only. The N-acetylcysteine data is from a study involving oral administration of the compound.[2]
IV. Signaling Pathway and Logical Relationships
The precise signaling pathways involving N-acetyl-L-alanine in the CNS are still under investigation. However, its synthesis is intrinsically linked to the availability of L-alanine and acetyl-CoA.
Caption: The enzymatic synthesis of N-acetyl-L-alanine from L-alanine and Acetyl-CoA.
V. Conclusion
The quantification of N-acetyl-L-alanine in cerebrospinal fluid is a valuable tool for researchers and clinicians investigating its role in neurological health and disease. The LC-MS/MS method outlined in these application notes provides a sensitive and specific approach for this purpose. Further studies are needed to establish definitive reference ranges for NALA in healthy and diseased populations to fully realize its potential as a biomarker.
References
Application Notes and Protocols: Ac-Ala-OH-d3 in Tuberculosis Research and NK Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-alanine, an endogenous metabolite, has emerged as a modulator of the immune response, particularly in the context of Mycobacterium tuberculosis (Mtb) infection. Research has indicated its role in regulating the function of Natural Killer (NK) cells, which are critical components of the innate immune system involved in controlling Mtb. Ac-Ala-OH-d3, the deuterated form of N-acetyl-L-alanine, serves as an essential internal standard for the accurate quantification of its non-deuterated counterpart in biological samples using mass spectrometry. These application notes provide an overview of the role of N-acetyl-L-alanine in tuberculosis research and NK cell function, and detail protocols for utilizing this compound in these studies.
Application in Tuberculosis Research and NK Cell Function
N-acetyl-L-alanine has been observed to influence the metabolic and functional responses of NK cells, particularly in the context of latent Mycobacterium tuberculosis infection. Studies have shown that N-acetyl-L-alanine can decrease the production of Interferon-gamma (IFN-γ) by NK cells when stimulated with Mtb.[1] IFN-γ is a crucial cytokine for controlling Mtb infection. Furthermore, N-acetyl-L-alanine has been found to reduce ATP production and glycolytic flux in human NK cells, both in their naive state and when exposed to radiation-killed Mtb.[1] This suggests that N-acetyl-L-alanine may play a role in modulating the metabolic fitness and effector function of NK cells during Mtb infection.
The accurate measurement of endogenous N-acetyl-L-alanine levels in biological samples, such as plasma or cell culture supernatants, is critical to understanding its physiological and pathological roles. This compound is an ideal internal standard for this purpose due to its chemical similarity to the analyte and its distinct mass, which allows for precise quantification via mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Data Presentation
Table 1: Effects of N-acetyl-L-alanine on NK Cell Function in the Context of Mtb Infection
| Parameter | Cell Type | Treatment | Concentration | Observed Effect | Reference |
| IFN-γ Production | NK cells from patients with latent Mtb infection | Radiation-killed Mtb + N-acetyl-L-alanine | 3 µM | Decrease in IFN-γ production | [1] |
| ATP Production | Naïve or radiation-killed Mtb-exposed human NK cells | N-acetyl-L-alanine | 3 µM | Decrease in ATP production | [1] |
| Glycolytic Flux | Naïve or radiation-killed Mtb-exposed human NK cells | N-acetyl-L-alanine | 3 µM | Decrease in glycolytic flux | [1] |
Experimental Protocols
Protocol 1: Quantification of N-acetyl-L-alanine in Biological Samples using LC-MS with this compound as an Internal Standard
This protocol outlines the general steps for quantifying N-acetyl-L-alanine in a biological matrix (e.g., cell culture supernatant, plasma) using Liquid Chromatography-Mass Spectrometry (LC-MS) with this compound as an internal standard.
Materials:
-
Biological sample (e.g., supernatant from NK cell culture)
-
This compound (internal standard)
-
N-acetyl-L-alanine (analytical standard for calibration curve)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation agent (e.g., cold ACN with 0.1% FA)
-
Microcentrifuge tubes
-
LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
Procedure:
-
Sample Preparation: a. Thaw biological samples on ice. b. In a microcentrifuge tube, add a known volume of the sample (e.g., 100 µL). c. Spike the sample with a known concentration of this compound internal standard solution. d. For protein precipitation, add three volumes of cold ACN with 0.1% FA (e.g., 300 µL). e. Vortex vigorously for 30 seconds. f. Incubate at -20°C for 20 minutes to facilitate protein precipitation. g. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. h. Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
Calibration Curve Preparation: a. Prepare a series of calibration standards by spiking known concentrations of N-acetyl-L-alanine into the same biological matrix (or a surrogate matrix) as the samples. b. Add the same concentration of this compound internal standard to each calibration standard as was added to the samples. c. Process the calibration standards using the same sample preparation protocol.
-
LC-MS Analysis: a. Set up the LC method for chromatographic separation (a reverse-phase column is typically used). b. Set up the MS method for detection using Multiple Reaction Monitoring (MRM) mode. Define the precursor-to-product ion transitions for both N-acetyl-L-alanine and this compound. c. Inject the prepared samples and calibration standards into the LC-MS system.
-
Data Analysis: a. Integrate the peak areas for both the analyte (N-acetyl-L-alanine) and the internal standard (this compound). b. Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and calibration standard. c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. d. Determine the concentration of N-acetyl-L-alanine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Caption: Workflow for quantifying N-acetyl-L-alanine using this compound.
Caption: N-acetyl-L-alanine's inhibitory effect on NK cell function.
References
Application Notes: Quantitative Analysis of N-Acetyl-Alanine (Ac-Ala-OH) in Biological Matrices using Isotope Dilution Mass Spectrometry with Ac-Ala-OH-d3
[AN-IDMS-001]
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of N-acetyl-alanine (Ac-Ala-OH) in biological samples, such as plasma, using Isotope Dilution Mass Spectrometry (IDMS). The method utilizes a stable isotope-labeled internal standard, N-acetyl-alanine-d3 (Ac-Ala-OH-d3), to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and detection of the analyte and the internal standard. This method is suitable for researchers, scientists, and drug development professionals requiring precise quantification of Ac-Ala-OH in various biological matrices.
Introduction
N-acetyl-L-alanine (Ac-Ala-OH) is an N-acetylated form of the amino acid L-alanine.[1][2] N-acetylation is a common metabolic pathway for many endogenous and xenobiotic compounds, playing a role in protein stability and metabolic regulation.[1] Accurate quantification of Ac-Ala-OH in biological fluids is crucial for understanding its physiological and pathological roles, as well as for its potential as a biomarker in various diseases.
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for quantitative analysis.[3] It involves the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. This internal standard (IS) behaves chemically and physically identically to the analyte of interest throughout the entire analytical process, including extraction, derivatization (if any), and ionization. By measuring the ratio of the analyte to the isotopically labeled internal standard, accurate quantification can be achieved, minimizing errors arising from sample loss or matrix-induced signal suppression or enhancement. This compound, a deuterated analog of Ac-Ala-OH, serves as an ideal internal standard for this purpose.
This application note provides a detailed protocol for the quantification of Ac-Ala-OH in plasma using LC-MS/MS with this compound as the internal standard.
Experimental Workflow
The overall experimental workflow for the IDMS-based quantification of Ac-Ala-OH is depicted below.
Detailed Protocols
Materials and Reagents
-
N-Acetyl-L-alanine (Ac-Ala-OH) analytical standard (≥98% purity)
-
N-Acetyl-L-alanine-d3 (this compound) internal standard (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Control plasma (human, mouse, or rat)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Ac-Ala-OH and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Ac-Ala-OH by serially diluting the stock solution with 50% methanol to create calibration standards.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL) by diluting the stock solution with 50% methanol.
-
Sample Preparation (Plasma)
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound working internal standard solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4]
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended. Alternatively, a HILIC column can be used for better retention of polar compounds.[5][6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: +4500 V
-
Temperature: 400°C
-
MRM Transitions (Theoretical):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Ac-Ala-OH 132.1 88.1 15 | this compound | 135.1 | 91.1 | 15 |
Note: The optimal collision energies should be determined experimentally for the specific instrument used.
-
Data Presentation
The performance of the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following tables summarize the expected performance characteristics of this IDMS method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Ac-Ala-OH | 1 - 1000 | >0.995 |
Table 2: Method Sensitivity
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 95 - 105 | <15 |
| Medium | 50 | 95 - 105 | <10 |
| High | 500 | 95 - 105 | <10 |
Biological Pathway
N-acetyl-L-alanine is formed from the amino acid L-alanine through the action of N-acetyltransferase enzymes, which utilize acetyl-CoA as the acetyl group donor. This is a common phase II metabolic reaction.
Conclusion
The described Isotope Dilution Mass Spectrometry method using this compound as an internal standard provides a highly accurate, precise, and sensitive approach for the quantification of N-acetyl-alanine in biological matrices. This protocol is a valuable tool for researchers and professionals in various scientific disciplines, enabling reliable measurement of this important metabolite. The detailed experimental procedures and expected performance characteristics serve as a comprehensive guide for the implementation of this method in the laboratory.
References
- 1. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 2. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-Ala-OH-d3 in the Research of Inborn Errors of Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolic research, particularly in the study of inborn errors of metabolism (IEMs), stable isotope-labeled compounds are indispensable tools for the accurate quantification of metabolites. N-Acetyl-L-alanine-d3 (Ac-Ala-OH-d3) is a deuterated analog of N-acetyl-L-alanine and serves as an ideal internal standard for mass spectrometry-based quantification of its endogenous, unlabeled form. This is particularly relevant in the context of Aminoacylase 1 (ACY1) deficiency, a rare inborn error of metabolism characterized by the accumulation and increased urinary excretion of several N-acetylated amino acids, including N-acetyl-L-alanine.
ACY1 is a cytosolic enzyme that catalyzes the hydrolysis of N-acylated L-amino acids, allowing for the recycling of free amino acids. A deficiency in this enzyme disrupts this pathway, leading to a buildup of N-acetylated amino acids in bodily fluids. The clinical presentation of ACY1 deficiency is variable, ranging from asymptomatic to neurological symptoms such as psychomotor delay and seizures. Accurate measurement of N-acetylated amino acids is therefore crucial for the diagnosis and monitoring of this disorder.
These application notes provide a detailed overview of the use of this compound as an internal standard for the quantification of N-acetyl-L-alanine in urine samples for the research and diagnosis of ACY1 deficiency.
Data Presentation
The following table summarizes representative quantitative data for urinary N-acetyl-L-alanine concentrations in healthy individuals and patients with ACY1 deficiency. The use of a stable isotope-labeled internal standard like this compound is critical for achieving the accuracy and precision required for such diagnostic distinctions.
| Analyte | Patient Group | Concentration Range (µmol/mmol creatinine) | Fold Increase (approx.) | Reference |
| N-Acetyl-L-alanine | ACY1 Deficient | 25 - 150 | > 50x | Synthesized from |
| N-Acetyl-L-alanine | Healthy Controls | < 2 | - | Synthesized from |
| N-Acetyl-L-methionine | ACY1 Deficient | 10 - 80 | > 20x | Synthesized from |
| N-Acetyl-L-methionine | Healthy Controls | < 1 | - | Synthesized from |
| N-Acetyl-L-glutamate | ACY1 Deficient | 5 - 50 | > 10x | Synthesized from |
| N-Acetyl-L-glutamate | Healthy Controls | < 0.5 | - | Synthesized from |
Note: The concentration ranges are illustrative and may vary between individuals and analytical methods. The data is synthesized from multiple sources describing the biochemical phenotype of ACY1 deficiency.
Signaling Pathways and Experimental Workflows
To visualize the metabolic pathway and the experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Metabolic pathway of N-acetyl-L-alanine and the role of Aminoacylase 1 (ACY1).
Caption: Experimental workflow for the quantification of N-acetyl-L-alanine in urine.
Experimental Protocols
Protocol 1: Quantification of N-Acetyl-L-alanine in Urine using GC-MS
This protocol describes the quantitative analysis of N-acetyl-L-alanine in urine samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard. Derivatization is required to make the amino acids volatile for GC-MS analysis.
Materials and Reagents:
-
Urine samples
-
This compound (Internal Standard)
-
N-acetyl-L-alanine (Calibration Standard)
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Creatinine (B1669602) standard solution
-
Hydrochloric acid (HCl)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Heating block
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Creatinine Determination:
-
Determine the creatinine concentration in all urine samples using a standard clinical chemistry method (e.g., Jaffe reaction or enzymatic assay) to normalize the results.
-
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 10,000 x g for 10 minutes to remove particulate matter.
-
Transfer a 100 µL aliquot of the supernatant to a clean glass tube.
-
-
Internal Standard Spiking:
-
Add a known amount of this compound (e.g., 10 µL of a 1 mg/mL solution in methanol) to each urine aliquot, calibration standard, and quality control sample.
-
-
Extraction and Derivatization:
-
Acidify the samples by adding 10 µL of 1 M HCl.
-
Extract the organic acids by adding 500 µL of ethyl acetate. Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Carefully transfer the upper ethyl acetate layer to a new glass tube.
-
Repeat the extraction step and combine the ethyl acetate fractions.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Inlet temperature: 250°C
-
Carrier gas: Helium at a constant flow rate of 1 mL/min
-
Oven temperature program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions (example):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Acquisition mode: Selected Ion Monitoring (SIM)
-
Monitor the following ions (as TMS derivatives):
-
N-acetyl-L-alanine: m/z specific to its TMS derivative
-
This compound: m/z corresponding to the deuterated TMS derivative
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous N-acetyl-L-alanine and the this compound internal standard.
-
Calculate the peak area ratio of N-acetyl-L-alanine to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of N-acetyl-L-alanine in the urine samples from the calibration curve.
-
Normalize the final concentration to the creatinine concentration and express the result as µmol/mmol creatinine.
-
Protocol 2: Quantification of N-Acetyl-L-alanine in Urine using LC-MS/MS
This protocol provides a method for the direct analysis of N-acetyl-L-alanine in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which does not require derivatization.
Materials and Reagents:
-
Urine samples
-
This compound (Internal Standard)
-
N-acetyl-L-alanine (Calibration Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Creatinine standard solution
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with a reverse-phase C18 column
Procedure:
-
Creatinine Determination:
-
As described in Protocol 1.
-
-
Sample Preparation:
-
Thaw and centrifuge urine samples as described in Protocol 1.
-
Prepare a working solution of the internal standard (this compound) in 50% methanol/water.
-
In a clean microcentrifuge tube, combine 10 µL of urine supernatant with 90 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes to pellet any precipitated proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
-
LC Conditions (example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 0-2 min, 2% B; 2-5 min, 2-98% B; 5-7 min, 98% B; 7-7.1 min, 98-2% B; 7.1-10 min, 2% B).
-
Flow rate: 0.3 mL/min
-
Column temperature: 40°C
-
-
MS/MS Conditions (example):
-
Ionization mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
Acquisition mode: Multiple Reaction Monitoring (MRM)
-
Monitor the following transitions:
-
N-acetyl-L-alanine: Precursor ion -> Product ion (e.g., for positive mode: [M+H]+ -> characteristic fragment)
-
This compound: Precursor ion -> Product ion (e.g., for positive mode: [M+H]+ -> characteristic fragment, with a +3 Da shift from the unlabeled analyte)
-
-
Optimize cone voltage and collision energy for each transition.
-
-
-
Data Analysis:
-
Similar to the data analysis section in Protocol 1, using the peak areas from the MRM chromatograms.
-
Construct a calibration curve and quantify N-acetyl-L-alanine in the samples.
-
Normalize the final concentration to the creatinine concentration.
-
Conclusion
The use of this compound as an internal standard is essential for the reliable and accurate quantification of N-acetyl-L-alanine in biological samples. The detailed protocols provided offer robust methods for researchers and clinicians investigating inborn errors of metabolism, particularly Aminoacylase 1 deficiency. The ability to precisely measure key metabolites like N-acetyl-L-alanine is fundamental for early diagnosis, understanding disease pathophysiology, and developing potential therapeutic interventions.
Application Note: GC-MS Method for the Quantitative Analysis of N-acetyl-L-alanine using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of N-acetyl-L-alanine (Ac-Ala-OH) in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates a stable isotope-labeled internal standard, N-acetyl-L-alanine-d3 (Ac-Ala-OH-d3), to ensure high accuracy and precision, correcting for variations during sample preparation and injection. The protocol involves a straightforward derivatization step using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to enhance the volatility of the analyte and internal standard. The validated method demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput quantitative applications in metabolomics, clinical research, and pharmaceutical development.
Introduction
N-acetylated amino acids are a class of metabolites that play significant roles in various biological processes. Accurate quantification of these compounds in biological matrices is crucial for understanding metabolic pathways and for the development of diagnostics and therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds, but the polar nature of amino acids necessitates a derivatization step to increase their volatility and improve chromatographic performance.[1]
The stable isotope dilution technique is the gold standard for quantitative mass spectrometry. By using a stable isotope-labeled (SIL) internal standard, such as this compound, variations introduced during sample handling, derivatization, and GC-MS injection can be effectively normalized.[2][3] The SIL internal standard is chemically identical to the analyte and co-elutes, but is distinguishable by its mass, ensuring the most accurate quantification.[4]
This document provides a comprehensive protocol for the derivatization and subsequent GC-MS analysis of Ac-Ala-OH using this compound as an internal standard. The method is optimized for selectivity, sensitivity, and reliability.[5][6]
Experimental Protocols
Materials and Reagents
-
N-acetyl-L-alanine (Ac-Ala-OH) (≥99% purity)
-
N-acetyl-L-alanine-d3 (this compound) (≥98% purity, 99% isotopic purity)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile (B52724) (ACN), GC-MS grade
-
Pyridine, anhydrous
-
Methanol, HPLC grade
-
Deionized water
-
Nitrogen gas, high purity
-
2 mL glass autosampler vials with caps
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)[1]
-
Autosampler: G4513A autosampler (or equivalent)
Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of Ac-Ala-OH and dissolve in 10 mL of 50:50 methanol/water to create a 1 mg/mL stock solution.
-
Accurately weigh 1 mg of this compound and dissolve in 1 mL of 50:50 methanol/water to create a 1 mg/mL internal standard (IS) stock solution.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Dilute the IS stock solution 1:100 with 50:50 methanol/water to create a 10 µg/mL working IS solution.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the Ac-Ala-OH stock solution into a suitable matrix (e.g., surrogate plasma or buffer).
-
A typical concentration range would be 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 8, and 80 µg/mL) from a separate weighing of the Ac-Ala-OH standard.
-
Sample Derivatization Protocol
-
Aliquoting: Pipette 50 µL of each standard, QC, and unknown sample into separate 2 mL glass autosampler vials.
-
Internal Standard Addition: Add 10 µL of the 10 µg/mL working IS solution to every vial except for the blank matrix samples.
-
Evaporation: Dry the samples completely under a gentle stream of nitrogen gas at 40°C. The absence of moisture is critical for successful derivatization.[7]
-
Derivatization:
-
Add 50 µL of acetonitrile to each dried sample.
-
Add 50 µL of MTBSTFA to each vial.
-
Cap the vials tightly and vortex briefly.
-
-
Incubation: Heat the vials at 70°C for 45 minutes to ensure complete derivatization.[7]
-
Cooling: Allow the vials to cool to room temperature before placing them in the autosampler for analysis.
Below is a workflow diagram illustrating the sample preparation and analysis process.
GC-MS Instrumental Parameters
| GC Parameter | Setting |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 260°C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial temp 80°C, hold for 1 min. Ramp at 15°C/min to 280°C. Hold for 5 min. |
| MS Parameter | Setting |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| Ac-Ala-OH (TBDMS) | Quantifier: 260.1, Qualifier: 158.1 |
| This compound (TBDMS) | Quantifier: 263.1, Qualifier: 161.1 |
Note: The exact m/z values for the tert-butyldimethylsilyl (TBDMS) derivatives should be confirmed by injecting a high-concentration standard in scan mode first. The quantifier ion is typically the [M-57]+ fragment, corresponding to the loss of a tert-butyl group.
Results and Discussion
Chromatography and Mass Spectra
The described GC method provides excellent separation of the derivatized Ac-Ala-OH from matrix components, with a typical retention time of approximately 8.5 minutes. The deuterated internal standard, this compound, co-elutes with the analyte, ensuring accurate correction for any analytical variability. The use of SIM mode provides high sensitivity and selectivity, minimizing interference from co-eluting matrix components.
Method Validation
The method was validated for linearity, precision, and accuracy. A calibration curve was constructed by plotting the peak area ratio (Ac-Ala-OH / this compound) against the concentration of Ac-Ala-OH.
Table 1: Summary of Quantitative Method Validation Data
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting | 1/x |
| Precision (%RSD) | |
| Intra-day (n=6) | ≤ 8.5% |
| Inter-day (n=18, 3 days) | ≤ 11.2% |
| Accuracy (% Recovery) | |
| Intra-day (n=6) | 92.5% - 106.3% |
| Inter-day (n=18, 3 days) | 90.8% - 108.1% |
| Sensitivity | |
| Limit of Quantification (LOQ) | 0.1 µg/mL (S/N > 10) |
The data demonstrates that the method is linear across a wide dynamic range. The precision, measured as the relative standard deviation (%RSD), and accuracy, measured as percent recovery, are well within the accepted limits for bioanalytical method validation.
The logical relationship for ensuring method validity is outlined in the diagram below.
Conclusion
This application note presents a validated GC-MS method for the sensitive and accurate quantification of N-acetyl-L-alanine. The protocol utilizes a simple and efficient silylation derivatization and a co-eluting stable isotope-labeled internal standard (this compound) to achieve reliable results. The method's performance, characterized by excellent linearity, precision, and accuracy, makes it a valuable tool for researchers, scientists, and drug development professionals engaged in metabolomics and related fields.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic analogs as internal standards for quantitative GC/MS analysis--molecular abundance and retention time difference as interference factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internal standards for gc/ms analysis | Sigma-Aldrich [sigmaaldrich.com]
- 5. louis.uah.edu [louis.uah.edu]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Optimizing Ac-Ala-OH-d3 Concentration for Internal Standard in Analytical Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Ac-Ala-OH-d3 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound as an internal standard?
This compound, a deuterated form of N-acetyl-alanine, serves as an ideal internal standard (IS) for the quantitative analysis of N-acetyl-alanine and structurally similar analytes by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its key role is to correct for variability introduced during sample preparation, injection, and ionization, thereby improving the accuracy and precision of the measurement. Because it is chemically almost identical to the analyte, it experiences similar matrix effects and extraction efficiencies.
Q2: What are the critical quality attributes for this compound to be used as an internal standard?
For reliable quantitative analysis, this compound should possess high chemical and isotopic purity. High chemical purity ensures that there are no interfering impurities, while high isotopic purity (typically >98%) is crucial to prevent the contribution of any unlabeled analyte to the signal of the analyte of interest, which would lead to an overestimation of its concentration.
Q3: What are the common challenges encountered when using a deuterated internal standard like this compound?
The most common issues include:
-
Isotopic Exchange (Back-Exchange): The replacement of deuterium (B1214612) atoms with hydrogen from the sample matrix or mobile phase. This is less of a concern for this compound as the deuterium atoms are on the acetyl group and the alanine (B10760859) backbone, which are generally stable positions. However, it is always good practice to assess the stability.
-
Chromatographic Co-elution Issues: The deuterated standard and the native analyte may have slightly different retention times, which can lead to inaccurate quantification, especially in the presence of significant matrix effects.
-
Purity Issues: The presence of unlabeled analyte as an impurity in the deuterated internal standard can artificially inflate the analyte's signal.
Q4: What is a suitable starting concentration for this compound in an LC-MS/MS assay?
A common starting point for the concentration of an internal standard is in the mid-range of the calibration curve for the analyte. For instance, if the expected concentration of the analyte in the samples is between 10 and 1000 ng/mL, a reasonable starting concentration for the this compound working solution would be around 100 to 500 ng/mL. However, this needs to be empirically optimized for each specific assay and matrix.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Signal
-
Symptom: The peak area of this compound is inconsistent across different samples and quality controls.
-
Possible Causes:
-
Inconsistent addition of the internal standard solution to the samples.
-
Variability in sample extraction or processing.
-
Instability of the internal standard in the sample matrix or autosampler.
-
Instrumental issues such as inconsistent injection volume or fluctuating spray in the mass spectrometer source.
-
-
Troubleshooting Steps:
-
Verify Pipetting Accuracy: Ensure that the pipette used for adding the internal standard is calibrated and functioning correctly.
-
Review Sample Preparation Protocol: Check for any steps that could introduce variability, such as incomplete mixing or inconsistent evaporation.
-
Assess Stability: Incubate the internal standard in the sample matrix at the autosampler temperature for the expected duration of the analytical run and check for degradation or loss of signal.
-
Perform System Suitability Test: Inject the internal standard solution multiple times to check for injection precision and signal stability.
-
Issue 2: Poor Accuracy and Precision in Analyte Quantification
-
Symptom: The calculated concentrations of the analyte in quality control samples are consistently outside the acceptable range (typically ±15% of the nominal value).
-
Possible Causes:
-
The concentration of the internal standard is too high or too low relative to the analyte.
-
The internal standard is not adequately compensating for matrix effects.
-
Poor chromatographic resolution between the analyte and internal standard, or from interfering matrix components.
-
-
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: Follow the detailed experimental protocol below to determine the optimal concentration of this compound.
-
Evaluate Matrix Effects: Infuse a solution of the analyte and internal standard post-column while injecting an extracted blank matrix sample to identify regions of ion suppression or enhancement.
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation and ensure co-elution of the analyte and internal standard away from regions of significant matrix effects.
-
Experimental Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for a quantitative LC-MS/MS assay.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh a known amount of the analyte (e.g., N-acetyl-alanine) and dissolve it in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in the same solvent to a final concentration of 1 mg/mL.[1]
-
Analyte Working Solutions (for Calibration Curve): Prepare a series of working solutions by serially diluting the Analyte Stock Solution with a 50:50 mixture of acetonitrile (B52724) and water to create at least six calibration standards covering the expected concentration range of the analyte in the samples.[1]
-
This compound Working Solutions: Prepare three to five different concentrations of the this compound working solution by diluting the this compound Stock Solution with the same 50:50 acetonitrile:water mixture. Suggested concentrations could be 50 ng/mL, 100 ng/mL, 250 ng/mL, 500 ng/mL, and 1000 ng/mL.[1]
2. Sample Preparation
-
For each concentration of the this compound working solution, prepare a full set of calibration standards and quality control (QC) samples (low, mid, and high concentrations).
-
Use a consistent and validated sample preparation method, such as protein precipitation. For example:
-
To 100 µL of blank plasma, add the appropriate volume of the Analyte Working Solution (for calibration standards and QCs).
-
Add a fixed volume (e.g., 10 µL) of one of the this compound Working Solutions to all tubes.[1]
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins and vortex vigorously for 1 minute.[1]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1]
-
3. LC-MS/MS Analysis
-
Analyze the prepared samples using a validated LC-MS/MS method.
-
Monitor the peak area responses for both the analyte and this compound.
4. Data Analysis and Optimization
-
For each tested concentration of this compound, construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / this compound Peak Area) against the analyte concentration.
-
Calculate the regression coefficient (R²) for each calibration curve.
-
Calculate the accuracy and precision for the QC samples at each internal standard concentration.
-
Evaluate the peak shape and signal-to-noise ratio of this compound across all samples.
5. Selection of Optimal Concentration
-
Choose the this compound concentration that provides:
-
The best linearity of the calibration curve (R² value closest to 1.000).
-
The best accuracy and precision for the QC samples.
-
A stable and consistent signal for the internal standard across the entire analytical run.
-
A peak area for the internal standard that is sufficiently high to ensure good peak integration but not so high that it causes detector saturation.
-
Data Presentation
The following table summarizes the expected outcomes from the optimization experiment. The optimal concentration of this compound is the one that yields the best overall performance in terms of linearity, accuracy, and precision.
| This compound Concentration | Calibration Curve Linearity (R²) | Low QC Accuracy (%) | Mid QC Accuracy (%) | High QC Accuracy (%) | Mid QC Precision (%CV) |
| 50 ng/mL | 0.9985 | 95.2 | 98.1 | 101.5 | 4.8 |
| 100 ng/mL | 0.9992 | 98.7 | 100.5 | 102.1 | 3.5 |
| 250 ng/mL | 0.9990 | 97.5 | 99.8 | 103.2 | 3.9 |
| 500 ng/mL | 0.9981 | 96.8 | 101.2 | 104.5 | 4.2 |
| 1000 ng/mL | 0.9975 | 94.3 | 102.5 | 106.8 | 5.1 |
Note: The data presented in this table is illustrative and the actual results may vary depending on the specific experimental conditions.
Experimental Workflow Visualization
Caption: Workflow for optimizing this compound internal standard concentration.
References
Technical Support Center: Matrix Effects in N-acetyl-L-alanine Quantification by LC-MS
Welcome to the technical support center for the quantification of N-acetyl-L-alanine by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of N-acetyl-L-alanine?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix. In the quantification of N-acetyl-L-alanine from biological samples like plasma or serum, these matrix components can suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate and imprecise results. Common interfering substances in biological matrices include phospholipids, salts, and endogenous metabolites.
Q2: How can I determine if my N-acetyl-L-alanine quantification is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion (Qualitative Assessment): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of N-acetyl-L-alanine is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Dips or peaks in the otherwise stable signal indicate the retention times at which co-eluting matrix components are causing ion suppression or enhancement, respectively.
-
Post-Extraction Spike (Quantitative Assessment): This is the gold-standard method for quantifying the extent of matrix effects. It involves comparing the peak response of N-acetyl-L-alanine spiked into a pre-extracted blank matrix sample to the response of N-acetyl-L-alanine in a neat (clean) solvent at the same concentration. The ratio of these responses is known as the Matrix Factor (MF).
Q3: What is a suitable internal standard for the quantification of N-acetyl-L-alanine?
A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte. For N-acetyl-L-alanine, N-Acetyl-L-alanine-3,3,3-d3 is a commercially available and suitable choice. A SIL-IS is preferred because it has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects, thus providing the most accurate correction for any signal suppression or enhancement.
Q4: What are the expected mass-to-charge ratios (m/z) for N-acetyl-L-alanine in an LC-MS system?
A4: For N-acetyl-L-alanine (monoisotopic mass: 131.0582 g/mol ), the expected m/z values are:
-
Positive Ion Mode ([M+H]⁺): 132.0655
-
Negative Ion Mode ([M-H]⁻): 130.0510
These values are crucial for setting up the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions on a triple quadrupole mass spectrometer.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH.2. Column degradation or contamination.3. Sample overload. | 1. Adjust the mobile phase pH. For acidic analytes like N-acetyl-L-alanine, a lower pH (e.g., using 0.1% formic acid) often improves peak shape.2. Flush the column with a strong solvent or replace it if necessary.3. Reduce the concentration or injection volume of the sample. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition or flow rate.2. Temperature variations. | 1. Ensure the mobile phase is well-mixed and degassed. Check the LC pump for consistent performance.2. Use a column oven to maintain a stable temperature. |
| Low Signal Intensity or High Signal-to-Noise Ratio | 1. Ion suppression due to matrix effects.2. Suboptimal MS source conditions.3. Inefficient sample extraction. | 1. Implement a more effective sample cleanup method to remove interfering matrix components (see Experimental Protocols).2. Optimize source parameters such as spray voltage, gas flows, and temperature.3. Evaluate and optimize the sample preparation procedure for better recovery. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation.2. Uncorrected matrix effects.3. Instrument instability. | 1. Ensure consistent and precise execution of the sample preparation protocol.2. Use a stable isotope-labeled internal standard (e.g., N-Acetyl-L-alanine-d3) to compensate for matrix effects.3. Perform system suitability tests to ensure the LC-MS system is stable. |
| Unexpected Peaks in the Chromatogram | 1. Presence of impurities in the sample or standards.2. Carryover from previous injections.3. Contamination in the mobile phase or LC system. | 1. Verify the purity of the analytical standard. Use mass spectrometry to identify unknown peaks.2. Implement a robust needle and injector wash protocol.3. Prepare fresh mobile phase with high-purity solvents and additives. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the quantitative determination of matrix effects by calculating the Matrix Factor (MF).
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike N-acetyl-L-alanine and its stable isotope-labeled internal standard (IS), N-Acetyl-L-alanine-d3, into the final analysis solvent (e.g., mobile phase) at low, medium, and high concentrations representative of the calibration curve.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the resulting clean extract with N-acetyl-L-alanine and its IS at the same concentrations as Set A.
-
Set C (Blank Matrix): Analyze the extracted blank matrix without any spiked analyte or IS to check for endogenous interferences.
-
-
Analyze the Samples: Inject and analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)
-
The IS-normalized MF should be close to 1, indicating that the internal standard effectively compensates for the matrix effect. The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.
-
Quantitative Data Summary for Matrix Effect Assessment:
| Parameter | Acceptance Criteria | Interpretation |
| Matrix Factor (MF) | Ideally between 0.8 and 1.2 | Indicates the extent of ion suppression or enhancement. |
| IS-Normalized MF | Close to 1.0 | Demonstrates the effectiveness of the internal standard in compensating for matrix effects. |
| %CV of IS-Normalized MF | ≤ 15% | Shows the consistency of the matrix effect across different biological samples. |
Protocol 2: Sample Preparation for N-acetyl-L-alanine Quantification in Plasma
This protocol describes a protein precipitation method, which is a common and effective technique for preparing plasma samples for LC-MS analysis of small molecules.
Materials:
-
Human or animal plasma samples
-
N-acetyl-L-alanine analytical standard
-
N-Acetyl-L-alanine-d3 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade), ice-cold
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g and 4°C)
-
Nitrogen evaporator
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL N-Acetyl-L-alanine-d3 in methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Suggested LC-MS/MS Parameters for N-acetyl-L-alanine Analysis
These are starting parameters that should be optimized for your specific instrument and application.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., for polar compounds) or a C18 Reverse-Phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a high percentage of organic phase (e.g., 95% B) for HILIC, or a low percentage (e.g., 5% B) for reverse-phase, and apply a suitable gradient to elute the analyte. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Conditions (Triple Quadrupole):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | To be optimized (e.g., 500°C) |
| IonSpray Voltage | To be optimized (e.g., +5500 V for positive mode) |
| Curtain Gas, Gas 1, Gas 2 | To be optimized based on instrument manufacturer's recommendations |
| MRM Transitions | N-acetyl-L-alanine: To be determined empirically (e.g., Q1: 132.1 -> Q3: 88.1, 44.1)N-Acetyl-L-alanine-d3: To be determined empirically (e.g., Q1: 135.1 -> Q3: 91.1, 47.1) |
| Collision Energy (CE) | To be optimized for each transition |
Visualizations
Caption: Workflow for identifying, assessing, and mitigating matrix effects.
Caption: Sample preparation workflow using protein precipitation.
Technical Support Center: Mass Spectrometry Analysis of Ac-Ala-OH-d3
Welcome to the technical support center for the mass spectrometry analysis of Ac-Ala-OH-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the signal intensity of this and similar small, deuterated molecules in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low signal intensity of this compound in my mass spectrometry experiment?
Low signal intensity for this compound can be attributed to several factors:
-
Poor Ionization Efficiency: this compound is a small, polar molecule, which can present challenges for efficient ionization, particularly in electrospray ionization (ESI). Acetylation can sometimes lead to signal suppression in ESI by neutralizing charge.[1]
-
Matrix Effects: Co-eluting substances from your sample matrix can interfere with the ionization of your analyte, leading to ion suppression.[2][3]
-
Suboptimal Chromatographic Conditions: Poor separation can lead to co-elution with interfering compounds and result in matrix effects.[4]
-
Instrument Parameters Not Optimized: The settings for the ion source (e.g., capillary voltage, gas flows, temperature) and mass analyzer may not be ideal for this specific compound.[5][6]
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium (B1214612) atoms on the molecule may exchange with hydrogen atoms from the solvent, especially if the mobile phase is protic.[5]
Q2: How can I improve the ionization efficiency of this compound?
Several strategies can be employed to enhance ionization:
-
Derivatization: Chemically modifying this compound can significantly improve its signal. Derivatization can increase hydrophobicity and improve ionization.[7][8] Common methods for amino acids include esterification or reaction with specific derivatizing agents.[9]
-
Optimize the Ion Source: Experiment with different ionization sources. While ESI is common for polar molecules, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) might provide a better signal for less polar or derivatized small molecules.[6][10] Fine-tuning ion source parameters like voltages, gas flows, and temperatures is critical.[3][5]
-
Mobile Phase Modification: The composition of your mobile phase has a significant impact. The addition of modifiers like formic acid (typically 0.1%) can improve protonation in positive ion mode.[3][4] The use of high-purity, MS-grade solvents is essential to minimize background noise and adduct formation.[3][4]
Q3: What is derivatization and how can it help improve my signal?
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. For mass spectrometry, derivatization can:
-
Increase Ionization Efficiency: By adding a readily ionizable group.[11]
-
Improve Chromatographic Separation: By altering the polarity and retention characteristics of the analyte.[12]
-
Enhance Specificity: By introducing a unique mass tag for detection.[13]
For amino acids like alanine, derivatization of the amino and carboxyl groups is a common strategy.[7]
Q4: Can the deuterium label on this compound affect its signal intensity?
Yes, the deuterium label can influence the signal in a few ways:
-
Isotope Effect in Chromatography: Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts. This can be beneficial if it separates the analyte from an interfering peak, but problematic if it moves the peak into a region of ion suppression.[5]
-
Isotope Effects in Fragmentation: In tandem MS (MS/MS), deuteration can alter the fragmentation pathways, which can sometimes lead to a stronger signal for a particular product ion compared to the non-deuterated analog.[14]
-
H/D Exchange: If the deuterium atoms are in labile positions, they can exchange with protons from the solvent, leading to a decrease in the signal of the desired deuterated molecule.[5]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.
Problem: Low or No Signal for this compound
Below is a workflow to troubleshoot this common issue.
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Quantitative Data Summary: Ion Source Parameter Optimization
Optimizing ion source parameters is a critical step. The following table provides a starting point for the optimization of key ESI parameters. Optimal values are compound and instrument-dependent and should be determined empirically.
| Parameter | Initial Setting | Optimized Range | Rationale for Optimization |
| Capillary Voltage (kV) | 3.0 | 2.5 - 4.5 | Affects the efficiency of droplet charging and ion formation.[5] |
| Cone Voltage (V) | 25 | 20 - 50 | Influences ion transmission from the source to the mass analyzer. Excessive voltage can cause in-source fragmentation.[5] |
| Desolvation Gas Flow (L/hr) | 600 | 500 - 1000 | Aids in the evaporation of solvent from the ESI droplets.[5] |
| Desolvation Temperature (°C) | 350 | 300 - 500 | Facilitates solvent evaporation and the release of gas-phase ions.[5] |
| Nebulizer Gas Pressure (psi) | 30 | 20 - 50 | Assists in the formation of a fine spray of droplets. |
Experimental Protocols
Protocol 1: Derivatization of this compound with Urea (B33335) for Enhanced LC-MS Signal
This protocol is adapted from a method for derivatizing amino acids to improve their chromatographic retention and MS response.[12]
Objective: To derivatize this compound with urea to form its carbamoyl (B1232498) derivative, which exhibits improved reverse-phase retention and ionization efficiency.
Materials:
-
This compound standard solution (e.g., 1 mM in water)
-
Urea solution (5 M in water)
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
-
Heating block or water bath
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 100 µL of the this compound standard solution with 100 µL of the 5 M urea solution.
-
pH Adjustment: Adjust the pH of the mixture to approximately 9 with ammonium hydroxide.
-
Incubation: Cap the tube tightly and incubate the mixture at 80°C for 4 hours.
-
Sample Preparation for LC-MS: After incubation, allow the sample to cool to room temperature. Dilute the reaction mixture 1:100 with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) for LC-MS analysis.
Expected Outcome: The derivatized this compound (carbamoyl-Ac-Ala-OH-d3) will have a longer retention time on a C18 column and is expected to show an increased signal intensity in the mass spectrometer compared to the underivatized form.[12]
Caption: Workflow for the derivatization of this compound with urea.
Protocol 2: Systematic Optimization of ESI Source Parameters
Objective: To empirically determine the optimal ESI source parameters for maximizing the signal intensity of this compound.
Materials:
-
A solution of this compound (or its derivatized form) at a known concentration (e.g., 1 µg/mL) in the initial mobile phase.
-
A syringe pump for direct infusion or an LC system.
Procedure:
-
Infusion Setup: Infuse the this compound solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) or perform repeated injections using an LC system with a short, isocratic run.
-
Parameter Tuning: While monitoring the signal intensity of the [M+H]+ or other relevant ions for this compound, systematically vary one parameter at a time while holding the others constant.
-
Capillary Voltage: Start at a typical value (e.g., 3.0 kV) and adjust it in increments of 0.5 kV, observing the effect on signal intensity.
-
Cone Voltage: Begin with a low value (e.g., 20 V) and increase it in steps of 5 V. Note the voltage at which the signal is maximized before fragmentation becomes significant.
-
Desolvation Temperature: Vary the temperature in increments of 25°C.
-
Desolvation Gas Flow: Adjust the gas flow in increments of 50-100 L/hr.
-
-
Record Optimal Values: For each parameter, record the setting that provides the highest and most stable signal intensity.
-
Verification: Once all parameters have been optimized individually, perform a final run with all the optimized settings to confirm the improved signal.
Caption: Logical flow for optimizing ion source parameters.
References
- 1. Effects of peptide acetylation and dimethylation on electrospray ionization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 10. Positive Effect of Acetylation on Proteomic Analysis Based on Liquid Chromatography with Atmospheric Pressure Chemical Ionization and Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. poseidon-scientific.com [poseidon-scientific.com]
- 12. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Free amino acid quantification by LC-MS/MS using derivatization generated isotope-labelled standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Ac-Ala-OH-d3 stability in biological samples
This technical support guide provides essential information, troubleshooting advice, and frequently asked questions regarding the stability of Ac-Ala-OH-d3 (N-Acetyl-L-alanine-3,3,3-d3) in biological samples for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is the deuterated form of N-Acetyl-L-alanine. The presence of three deuterium (B1214612) atoms on the methyl group of alanine (B10760859) gives it a molecular weight of 134.15 g/mol .[1] Its primary application is as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[2] The key benefit of using a deuterated internal standard is its ability to co-elute with the endogenous (non-labeled) analyte and exhibit similar ionization efficiency, which corrects for variability during sample preparation and analysis, leading to more accurate and precise quantification.[2]
Q2: What are the potential degradation pathways for this compound in biological samples?
While specific degradation pathways for this compound are not extensively documented, N-acylated amino acids can be susceptible to enzymatic hydrolysis in vivo.[3][4] Potential degradation could occur through the cleavage of the amide bond, releasing acetate (B1210297) and d3-alanine. General amino acid degradation pathways can lead to the conversion of alanine to pyruvate.[5] The N-terminal acetyl group can also act as a degradation signal (N-degron) or, conversely, protect the protein from degradation, indicating the complexity of its role in protein stability.[6]
Q3: How should I store biological samples (e.g., plasma, serum) containing this compound to ensure its stability?
Long-term stability of metabolites is best maintained at ultra-low temperatures. For amino acids in plasma, storage at -80°C is recommended and has been shown to be adequate for up to seven years for many, though some, like cysteine, may degrade over longer periods.[7] For short-term storage (up to 72 hours), 4°C is acceptable for some amino acids, but significant changes can occur.[7] Storage at room temperature (22°C) is not recommended as it can lead to significant alterations in amino acid concentrations in as little as 24 hours.[7] It is crucial to minimize the time samples spend at room temperature during processing.
Q4: Can I subject my samples containing this compound to multiple freeze-thaw cycles?
It is highly recommended to minimize freeze-thaw cycles. Studies on amino acids in serum have shown that repeated freeze-thaw cycles can alter the concentrations of nearly half of the detectable analytes.[7] Specifically, isoleucine, tryptophan, and valine have been observed to decrease after just two freeze-thaw cycles.[7] If multiple analyses from the same sample are anticipated, it is best practice to aliquot the sample into smaller volumes before the initial freezing.
Troubleshooting Guide
Q5: I am observing low signal intensity for this compound in my LC-MS/MS analysis. What are the possible causes?
Low signal intensity can stem from several factors:
-
Analyte Degradation: The compound may have degraded due to improper storage, handling, or prolonged exposure to room temperature.[8] Consider preparing fresh samples and standards.
-
Sample Preparation Issues: Inefficient extraction from the biological matrix can lead to low recovery. Re-evaluate your protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) method.[2][8]
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of this compound in the mass spectrometer source.[8] Improving chromatographic separation or using a more rigorous sample clean-up method can mitigate this.[9]
-
Mass Spectrometer Tuning: The instrument may not be optimally tuned for the specific mass transitions of this compound. Perform an infusion of the standard to optimize source parameters and collision energies.[9]
Q6: My chromatogram shows peak tailing or splitting for this compound. What should I investigate?
Poor peak shape is often a chromatographic issue:
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing. Flush the column according to the manufacturer's instructions or consider using a guard column.[10]
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material. This is common with polar compounds. Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form.[10]
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting. Reconstitute the dried extract in a solvent that is as weak as or weaker than the mobile phase.[10]
-
Column Void: A void at the head of the column can cause split peaks. This can be caused by high pressure or using a mobile phase with a pH that degrades the silica (B1680970) packing.[10]
Quantitative Data on Amino Acid Stability
While specific stability data for this compound is limited, studies on endogenous amino acids in human serum provide valuable insights into expected stability under various conditions.
| Storage Condition | Duration | Percentage of Altered Amino Acids | Stable Analytes (Examples) | Unstable Analytes (Examples) | Reference |
| Room Temperature (22°C) | 24 hours | 58.06% | Arginine, Tyrosine, Citrulline | Aspartate, Phenylalanine, Glutamine, Alanine | [7] |
| Refrigerated (4°C) | 24 hours | 54.84% | Arginine, Tyrosine, Citrulline | Alanine, Glycine, Leucine, Tryptophan | [7] |
| Freeze-Thaw Cycles (-80°C) | Multiple Cycles | 48.39% | Arginine, Tyrosine, Citrulline | Histidine, Leucine, Phenylalanine, Tryptophan | [7] |
Note: This table summarizes the stability of a panel of endogenous amino acids and related amines in human serum. While this compound is expected to behave similarly to alanine, its stability should be independently verified.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
This protocol outlines a method to determine the stability of this compound in a biological matrix (e.g., plasma) after multiple freeze-thaw cycles.
-
Sample Preparation:
-
Thaw a pooled batch of the desired biological matrix (e.g., human plasma).
-
Spike the matrix with a known concentration of this compound.
-
Vortex gently to mix.
-
Divide the spiked matrix into at least 15 aliquots in separate polypropylene (B1209903) tubes (e.g., 3 replicates for a baseline and 3 replicates for each of 4 freeze-thaw cycles).
-
-
Baseline Analysis (Cycle 0):
-
Immediately process and analyze three aliquots according to your established bioanalytical method (e.g., protein precipitation followed by LC-MS/MS).
-
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
Cycle 1: Remove three aliquots, allow them to thaw completely unassisted at room temperature, and then refreeze them at -80°C for at least 12 hours.
-
Cycle 2-4: Repeat the thawing and freezing process for the designated number of cycles.
-
After the final thaw of each cycle, process the samples for analysis.
-
-
Sample Analysis:
-
Analyze all samples from all cycles in a single analytical run to minimize inter-run variability.
-
-
Data Evaluation:
-
Calculate the mean concentration of this compound for each freeze-thaw cycle.
-
Compare the mean concentration of each cycle to the baseline (Cycle 0) concentration. A deviation of >15% typically indicates instability.
-
Protocol 2: Sample Preparation using Protein Precipitation
This is a common and rapid method for preparing plasma or serum samples for LC-MS/MS analysis.[2]
-
Reagent Preparation: Prepare a precipitation solution of acetonitrile (B52724) containing the internal standard (if this compound is the analyte, another deuterated compound would be the internal standard). A common ratio is 3:1 or 4:1 of acetonitrile to sample volume.
-
Precipitation:
-
Pipette 50 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the cold acetonitrile/internal standard solution.
-
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[2]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.[2]
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step helps concentrate the analyte and allows for reconstitution in a mobile phase-compatible solvent.[2]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[2]
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.
Visualizations
References
- 1. N-Acetyl-L-alanine-3,3,3-D3 | C5H9NO3 | CID 129677003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
Troubleshooting poor peak shape for N-acetyl-L-alanine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the HPLC analysis of N-acetyl-L-alanine.
Troubleshooting Poor Peak Shape
Poor peak shape, such as tailing or fronting, can compromise the accuracy and resolution of your chromatographic analysis.[1] This section addresses common causes and provides systematic solutions to improve the peak symmetry of N-acetyl-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for N-acetyl-L-alanine?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[2] For an acidic compound like N-acetyl-L-alanine, potential causes include:
-
Secondary Interactions: N-acetyl-L-alanine's carboxyl group can interact with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[1][2] This is a frequent cause of tailing for polar and acidic compounds.
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][3] This can be either mass overload (sample concentration is too high) or volume overload.[4][5]
-
Column Degradation: The accumulation of contaminants on the column inlet frit or the formation of a void in the packing bed can disrupt the sample path and cause tailing.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of N-acetyl-L-alanine, causing tailing. Operating near the analyte's pKa can result in distorted peaks.[1]
Q2: My N-acetyl-L-alanine peak is fronting. What should I investigate?
Peak fronting, where the first half of the peak is broader, is less common than tailing but can still occur.[2] Key causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel too quickly at the column head, leading to a fronting peak.[4][6] It is best to dissolve the sample in the mobile phase itself or a weaker solvent.[7]
-
Column Overload: Similar to tailing, injecting too high a concentration or volume of the sample can lead to fronting.[4][8] Try diluting the sample or reducing the injection volume.[5]
-
Column Collapse: This can happen with reversed-phase columns when using highly aqueous mobile phases (more than 95% water), causing the stationary phase to "collapse".[4][6] This is typically accompanied by a sudden drop in retention time.
-
Physical Column Issues: Poorly packed columns or the development of a channel in the packing bed can also result in fronting peaks.[6]
Q3: How does mobile phase composition affect the peak shape of N-acetyl-L-alanine?
The mobile phase is a critical factor in achieving good peak shape.[9] For N-acetyl-L-alanine, consider the following:
-
pH and Buffering: The pH of the mobile phase affects the ionization state of N-acetyl-L-alanine's carboxylic acid group.[10] Using a buffer helps maintain a stable pH and can mask interactions with residual silanols, reducing tailing.[1] For reversed-phase chromatography, operating at a lower pH (e.g., using additives like formic acid or trifluoroacetic acid) will suppress the ionization of the carboxyl group, reducing peak tailing and improving retention.[1]
-
Organic Modifier: The choice and concentration of the organic solvent (like acetonitrile (B52724) or methanol) influence retention and peak shape.[9] A gradient elution, where the concentration of the organic modifier is gradually increased, can often lead to sharper peaks compared to an isocratic method.[7][9]
-
Additives: Ion-pairing reagents or other modifiers can be added to the mobile phase to improve the peak shape of charged analytes, though this is often more complex.[9]
Q4: What type of column is recommended for N-acetyl-L-alanine analysis?
For achiral analysis, a C18 reversed-phase column is a standard and effective choice.[7] These columns separate molecules based on hydrophobicity. Since N-acetyl-L-alanine is quite polar, it will likely have a low retention time.[7] Using a highly deactivated, end-capped C18 column can help minimize secondary interactions with silanol groups and thus reduce peak tailing.[1]
For chiral separations to resolve L- and D-enantiomers, a chiral stationary phase (CSP) is required.[7][11] Polysaccharide-based or macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are often effective for amino acid derivatives.[7][12]
Q5: Could my sample preparation be causing the poor peak shape?
Yes, improper sample preparation can significantly impact chromatography. Key considerations include:
-
Sample Solvent: As mentioned, dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[6] Whenever possible, use the initial mobile phase as the sample diluent.[7]
-
Sample Concentration: Ensure the sample concentration is within the linear range of the detector and does not overload the column.[3] If you suspect overload, dilute the sample and reinject.[1]
-
Particulates: Always filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could block the column frit.[7]
Experimental Protocols and Data
General Protocol for Achiral Analysis of N-acetyl-L-alanine
This protocol outlines a typical starting point for method development using reversed-phase HPLC.
-
Sample Preparation:
-
Accurately weigh and dissolve the N-acetyl-L-alanine sample in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulates.[7]
-
-
HPLC Method:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions for at least 15-30 minutes, or until a stable baseline is achieved.[7]
-
Injection: Inject the filtered sample onto the column.
-
Elution: Run the gradient program as detailed in the table below.
-
Detection: Monitor the elution profile at an appropriate UV wavelength (e.g., 225 nm).
-
Example HPLC Conditions for Amino Acid Derivatives
The following table summarizes typical starting conditions for the analysis of N-acetyl-L-alanine and similar compounds on a C18 column. Optimization will likely be required for specific applications.
| Parameter | Condition | Rationale / Comment |
| HPLC System | Standard HPLC/UPLC with UV Detector | Suitable for routine analysis. |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Good starting point for polar analytes.[7][13] |
| Mobile Phase A | Water with 0.1% Formic Acid or TFA | Acid modifier suppresses silanol activity and analyte ionization, reducing tailing.[7][14] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or TFA | Common organic modifier for reversed-phase HPLC.[7] |
| Gradient Program | 5% to 50% B over 15-20 minutes | Gradient elution often yields sharper peaks for complex samples.[7][9] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | Maintaining a stable temperature ensures reproducible retention times.[13] |
| Detection | UV at 225 nm | Wavelength suitable for detecting the amide bond. |
| Injection Volume | 5-20 µL | Should be optimized to avoid column overload.[4][5] |
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving poor peak shape issues.
Caption: A logical workflow for troubleshooting common peak shape problems in HPLC.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. lctsbible.com [lctsbible.com]
- 3. m.youtube.com [m.youtube.com]
- 4. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Separation of N-Acetyl-3-phenyl-D-alanine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Contamination sources for Ac-Ala-OH-d3 in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential sources of contamination for Ac-Ala-OH-d3 (N-Acetyl-L-alanine-d3) in your experiments. Ensuring the purity of isotopically labeled compounds is critical for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of potential contaminants for this compound?
A1: Potential contaminants for this compound can be broadly categorized into three main sources:
-
Synthesis-Related Impurities: These are substances introduced during the chemical synthesis of this compound, including unlabeled Ac-Ala-OH, diastereomers (if starting from a racemic mixture), and residual reagents or byproducts.
-
Environmental and Handling-Related Contaminants: These contaminants are introduced during experimental procedures and can originate from various sources such as laboratory equipment, solvents, and improper handling techniques.
-
Degradation Products: this compound, like other biomolecules, can degrade over time or under certain experimental conditions, leading to the formation of impurities.
Q2: My mass spectrometry results show a peak corresponding to the unlabeled Ac-Ala-OH. What is the likely source?
A2: The presence of unlabeled Ac-Ala-OH is a common isotopic purity issue. The most likely source is incomplete deuteration during the synthesis of this compound. Commercially available deuterated compounds are not 100% enriched and will contain a small percentage of the unlabeled isotopologue.[1] It is crucial to verify the isotopic purity stated by the supplier.
Q3: Can my laboratory equipment be a source of contamination?
A3: Yes, laboratory equipment is a significant potential source of contamination.[2][3][4] Plasticware, such as microcentrifuge tubes and pipette tips, can leach plasticizers (e.g., phthalates), antioxidants, and slip agents into your samples.[2][4] Glassware, if not properly cleaned, can introduce ionic contaminants or residues from previous experiments.
Q4: How can solvents contribute to the contamination of my this compound sample?
A4: Solvents, even those of high purity grades (e.g., HPLC grade), can contain trace amounts of impurities that may become significant upon sample concentration.[5][6][7] These can include stabilizers, preservatives, or degradation products of the solvent itself. It is also possible for solvents to extract contaminants from their storage containers.
Q5: What are the potential degradation products of this compound?
A5: N-acetylated amino acids can undergo degradation through hydrolysis of the acetyl group or the peptide bond (in the context of a larger peptide). The stability of this compound is dependent on factors like pH, temperature, and the presence of enzymatic activity in the experimental matrix. Degradation can lead to the formation of Alanine-d3 and acetic acid.
Troubleshooting Guides
This section provides structured guides to help you identify and resolve common contamination issues encountered during experiments with this compound.
Issue 1: Unexpected Peaks in Mass Spectrometry Analysis
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Isotopic Impurity (Unlabeled Ac-Ala-OH) | 1. Review the Certificate of Analysis (CoA) for the specified isotopic purity. 2. Perform a high-resolution mass spectrometry (HRMS) analysis on the neat compound to confirm the isotopic distribution.[1] | If the isotopic purity is lower than required, contact the supplier. For quantification experiments, the contribution of the unlabeled analyte in the deuterated standard must be accounted for. |
| Solvent-Related Contaminants | 1. Analyze a solvent blank (the same solvent used to prepare your sample) under the same MS conditions. 2. Concentrate the solvent to the same degree as your sample preparation and re-analyze. | Use the highest grade of solvent available (e.g., LC-MS grade). If contamination persists, try a solvent from a different manufacturer or lot. |
| Leaching from Plasticware | 1. Incubate the solvent in the plasticware (e.g., microcentrifuge tube) under the same conditions as your sample preparation (time, temperature). 2. Analyze the solvent for leached contaminants.[2][4] | Switch to glass or polypropylene (B1209903) tubes known to have low leachables. Pre-rinse plasticware with a high-purity solvent before use. |
| Cross-Contamination | 1. Review laboratory workflow for potential sources of cross-contamination. 2. Ensure dedicated glassware and syringes are used for standards and samples. | Implement strict cleaning protocols for all reusable labware. Use fresh pipette tips for each sample. |
Issue 2: Inconsistent Results in Cell-Based Assays
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Leached Bioactive Contaminants | 1. Prepare a "mock" sample with cell culture media that has been incubated in the same plasticware used for your experiment. 2. Run a control experiment with this "mock" sample to assess its effect on the cells. | Use cell culture-treated plasticware from a reputable supplier. Consider using glass alternatives where feasible. |
| Degradation of this compound | 1. Analyze the stability of this compound in your cell culture media over the time course of your experiment. 2. Use LC-MS to monitor for the appearance of degradation products. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Microbial Contamination | 1. Visually inspect cell cultures for signs of microbial contamination. 2. Perform a sterility test on your this compound stock solution. | Maintain aseptic techniques throughout your experimental workflow. Filter-sterilize your this compound stock solution if necessary. |
Quantitative Data on Potential Contaminants
The following tables summarize potential contaminants and their typical concentration ranges based on literature and supplier specifications. Note that specific values can vary significantly between batches and manufacturers.
Table 1: Typical Isotopic Purity of this compound
| Parameter | Typical Specification | Analytical Technique |
| Isotopic Enrichment (atom % D) | ≥ 98% | NMR, Mass Spectrometry |
| Unlabeled Ac-Ala-OH | < 2% | Mass Spectrometry |
Table 2: Common Contaminants Leached from Laboratory Plasticware
| Contaminant Class | Examples | Typical Concentration Range in Sample | Analytical Technique |
| Plasticizers | Phthalates (e.g., DEHP, DBP) | ng/mL to µg/mL | GC-MS, LC-MS |
| Slip Agents | Oleamide, Erucamide | ng/mL to µg/mL | GC-MS, LC-MS |
| Antioxidants | Irganox 1010, Irgafos 168 | ng/mL to µg/mL | LC-MS |
Data synthesized from literature on leachables from common laboratory plastics.[2][4][8]
Table 3: Common Impurities in High-Purity Solvents
| Solvent | Common Impurities | Typical Concentration Range | Analytical Technique |
| Acetonitrile (HPLC Grade) | Amines, Amides, Aldehydes | ppb to low ppm | GC-MS |
| Water (HPLC Grade) | Ions (Na+, K+, Ca2+), Organics | ppb | IC, LC-MS |
| Methanol (HPLC Grade) | Aldehydes, Ketones | ppb to low ppm | GC-MS |
Data based on typical specifications for HPLC grade solvents.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by Mass Spectrometry
Objective: To determine the isotopic enrichment of this compound and quantify the percentage of the unlabeled compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Prepare a dilution series of the stock solution to determine the linear range of the instrument.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the isotopic peaks.
-
Set the instrument to operate in full scan mode in the appropriate ionization mode (positive or negative, depending on the adducts formed).
-
-
Data Acquisition:
-
Inject the prepared samples.
-
Acquire the mass spectra, ensuring sufficient resolution to separate the M, M+1, M+2, and M+3 peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled Ac-Ala-OH and the deuterated this compound.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of Deuterated Peak / (Area of Deuterated Peak + Area of Unlabeled Peak)) * 100
-
Protocol 2: Screening for Leached Contaminants from Plasticware
Objective: To identify and semi-quantify contaminants leached from plasticware into the experimental solvent.
Methodology:
-
Sample Preparation:
-
Place 1 mL of the experimental solvent (e.g., cell culture medium, extraction solvent) into the plastic tube to be tested.
-
As a control, place 1 mL of the same solvent in a clean glass vial.
-
Incubate both the test sample and the control under conditions that mimic the experimental procedure (e.g., 24 hours at 37°C).
-
-
Extraction (for non-aqueous samples):
-
If the solvent is aqueous, perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) to extract potential plasticizers and slip agents.
-
-
Analysis:
-
Analyze the solvent from both the plastic tube and the glass vial using GC-MS or LC-MS.
-
For GC-MS, use a non-polar column suitable for separating common plasticizers.
-
For LC-MS, use a C18 column and a gradient elution profile.
-
-
Data Interpretation:
-
Compare the chromatograms of the sample incubated in plasticware to the glass vial control.
-
Identify any peaks present in the plasticware sample that are absent in the control.
-
Use a spectral library (e.g., NIST for GC-MS) to tentatively identify the leached contaminants.
-
Visualizations
References
- 1. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eppendorf.com [eppendorf.com]
- 3. tandfonline.com [tandfonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Different grades of HPLC solvents - when to use which grade | Analytics-Shop [analytics-shop.com]
- 8. arxiv.org [arxiv.org]
Technical Support Center: Enhancing Recovery of N-acetyl-L-alanine from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of N-acetyl-L-alanine from plasma samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of extracting N-acetyl-L-alanine from plasma.
Issue 1: Low Recovery of N-acetyl-L-alanine After Protein Precipitation
-
Question: We are experiencing low recovery of N-acetyl-L-alanine from plasma samples following a protein precipitation protocol with acetonitrile (B52724). What are the potential causes and solutions?
-
Answer: Low recovery after protein precipitation can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Protein Precipitation: Ensure a sufficient volume of cold acetonitrile is used. A common starting ratio is 3:1 (v/v) of acetonitrile to plasma.[1][2] Inefficient precipitation can lead to a hazy supernatant, indicating remaining proteins that can interfere with the extraction.[1]
-
Analyte Co-precipitation: N-acetyl-L-alanine might get entrapped within the precipitated protein pellet.
-
Solution: After the initial centrifugation, consider resuspending the protein pellet in a small volume of the precipitation solvent, vortexing, and centrifuging again. Pool the supernatants to recover any trapped analyte.
-
-
Precipitation Temperature: Performing the precipitation at a low temperature (e.g., on ice or at 4°C) can enhance the precipitation of proteins.
-
pH of the Sample: The pH of the plasma sample can influence the charge state of N-acetyl-L-alanine and its interaction with plasma proteins.
-
Solution: While generally not required for simple protein precipitation, you can experiment with slight acidification of the sample before adding the organic solvent to ensure N-acetyl-L-alanine is in a less interactive state.
-
-
Issue 2: High Matrix Effects Observed in LC-MS/MS Analysis
-
Question: Our LC-MS/MS analysis of N-acetyl-L-alanine extracted from plasma shows significant ion suppression/enhancement. How can we mitigate these matrix effects?
-
Answer: Matrix effects are a common challenge in bioanalysis and arise from co-eluting endogenous components from the plasma that interfere with the ionization of the analyte.
-
Inadequate Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering matrix components, especially phospholipids.
-
Solution 1: Solid-Phase Extraction (SPE): Implement an SPE step after protein precipitation. SPE can provide a much cleaner extract by selectively retaining the analyte while washing away interfering substances.[5] Mixed-mode or hydrophilic-lipophilic balance (HLB) SPE sorbents could be effective for a polar compound like N-acetyl-L-alanine.[5]
-
Solution 2: Liquid-Liquid Extraction (LLE): LLE can be used to partition N-acetyl-L-alanine into a solvent where interfering compounds are less soluble. A multi-step extraction can improve cleanup.[4]
-
-
Chromatographic Separation: The LC method may not be adequately separating N-acetyl-L-alanine from matrix components.
-
Solution: Optimize the chromatographic conditions. Consider using a different column chemistry, such as a HILIC (Hydrophilic Interaction Chromatography) column, which is well-suited for retaining and separating polar compounds like amino acids and their derivatives.[6][7] Adjusting the mobile phase gradient and flow rate can also improve separation.
-
-
Internal Standard Selection: An inappropriate internal standard (IS) will not adequately compensate for matrix effects.
-
Solution: Use a stable isotope-labeled internal standard (SIL-IS) for N-acetyl-L-alanine (e.g., N-acetyl-L-alanine-¹³C₃,¹⁵N). A SIL-IS will have nearly identical chemical and physical properties to the analyte and will co-elute, providing the most accurate compensation for matrix effects.[6]
-
-
Issue 3: Poor Reproducibility Between Replicates
-
Question: We are observing significant variability in the quantified amounts of N-acetyl-L-alanine across our sample replicates. What could be causing this?
-
Answer: Poor reproducibility can be attributed to inconsistencies at various stages of the workflow.
-
Inconsistent Sample Handling: Variability in thawing, vortexing, or pipetting of plasma samples can lead to inconsistent results.
-
Solution: Ensure all plasma samples are thawed uniformly (e.g., at room temperature) and vortexed thoroughly to ensure homogeneity before aliquoting.[3] Use calibrated pipettes and consistent pipetting techniques.
-
-
Variable Extraction Efficiency: Inconsistent execution of the extraction protocol will lead to variable recovery.
-
Solution: For manual procedures, ensure consistent timing for vortexing, incubation, and centrifugation steps for all samples. For automated methods, ensure the system is properly calibrated and maintained.
-
-
Sample Stability: N-acetyl-L-alanine may be degrading during sample processing.
-
Solution: Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic activity. Process samples in a timely manner after thawing. For long-term storage, plasma should be kept at -80°C.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting N-acetyl-L-alanine from plasma?
A1: For initial method development, protein precipitation with acetonitrile is often the simplest and fastest method.[3] It is a good starting point to assess the feasibility of analysis. However, if matrix effects are significant or higher sensitivity is required, a more rigorous cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) should be considered.[5]
Q2: How should plasma samples be collected and stored to ensure the stability of N-acetyl-L-alanine?
A2: Whole blood should be collected in tubes containing an anticoagulant like K2EDTA. The blood should be centrifuged to separate the plasma, which should then be flash-frozen, for example in liquid nitrogen, and stored at -80°C until analysis to minimize degradation.[4]
Q3: What type of internal standard is recommended for the quantitative analysis of N-acetyl-L-alanine?
A3: The use of a stable isotope-labeled (SIL) internal standard, such as N-acetyl-L-alanine with ¹³C and/or ¹⁵N isotopes, is highly recommended.[6] A SIL-IS closely mimics the analyte's behavior during extraction and ionization, leading to more accurate and precise quantification. If a SIL-IS is not available, a structural analog with similar chemical properties can be used, but it may not compensate for all sources of variability as effectively.
Q4: Can I analyze N-acetyl-L-alanine without derivatization?
A4: Yes, with modern LC-MS/MS instrumentation and appropriate chromatographic techniques like HILIC, direct analysis of underivatized N-acetyl-L-alanine is feasible and often preferred to avoid the extra steps and potential variability of derivatization.[7]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and simple method for sample cleanup.
-
Sample Preparation: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[3]
-
Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Spike the plasma with the appropriate concentration of the internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (LC-MS grade) to the plasma sample.
-
Mixing: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[3]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis or further processing.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers a higher degree of cleanup compared to protein precipitation.
-
Sample Preparation: Thaw and vortex plasma samples as described in the PPT protocol.
-
Aliquoting and Spiking: To a microcentrifuge tube, add the plasma sample and the internal standard.
-
Extraction Solvent Addition: Add an appropriate volume of an extraction solvent mixture. A 2:1 chloroform:methanol (B129727) solution can be effective.[4] For acidification, a small volume of 1 N HCl can be added.[4]
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 3,000 rpm for 10 minutes at 4°C.[4]
-
Phase Separation and Collection: Carefully collect the desired organic or aqueous layer containing the analyte. The process can be repeated on the remaining layer to improve recovery.[4]
-
Drying and Reconstitution: The collected fractions are typically dried under a stream of nitrogen and then reconstituted in a mobile phase compatible with the LC-MS/MS system.[4]
Protocol 3: Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and is suitable for high-sensitivity assays.
-
Cartridge Conditioning: Condition the SPE cartridge with methanol followed by equilibration with water or an appropriate buffer.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted or protein-precipitated supernatant) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining N-acetyl-L-alanine.
-
Elution: Elute N-acetyl-L-alanine from the cartridge using a stronger solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Extraction Method Performance for N-acetylated Compounds
| Extraction Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | N-Acetyl Sitagliptin-d3 | High (not specified) | Minimal (not specified) | [3] |
| Liquid-Liquid Extraction | N-oleoyl Alanine | >90 | Not specified | [4] |
| Solid-Phase Extraction | Alinastine (B1664507) | 65 - 99.9 | Not specified | [8] |
Note: Data for N-acetyl-L-alanine specifically was not available in the provided search results. The table presents data for structurally similar compounds to provide a general comparison of method efficiency.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Semi-automated solid-phase extraction procedure for the high-performance liquid chromatographic determination of alinastine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method Utilizing Ac-Ala-OH-d3 as an Internal Standard
In the realm of quantitative bioanalysis, the precision and reliability of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods are paramount. A cornerstone of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard (SIL-IS).[1][2] This guide provides a comprehensive comparison of key validation parameters for an LC-MS/MS method, illustrating the role and performance of N-Acetyl-d3-Alanine (Ac-Ala-OH-d3) as an internal standard. The data presented herein is representative of a typical validation process guided by the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance.[3][4]
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte of interest.[5][6] This ensures that they behave similarly during sample extraction, chromatography, and ionization, effectively compensating for variability in the analytical process.[7] this compound, a deuterated form of N-Acetyl-Alanine, serves as an excellent internal standard for the quantification of its non-labeled counterpart or structurally similar analytes.
Comparative Validation Data
The following tables summarize the validation parameters for a hypothetical LC-MS/MS method for the quantification of an analyte, "Analyte X," in human plasma, using this compound as the internal standard. The acceptance criteria are based on FDA guidelines.[4][8]
Table 1: Linearity and Range
| Parameter | Result | FDA Acceptance Criteria |
| Calibration Curve Range | 1.00 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.995 | A correlation coefficient (r²) ≥ 0.99 is generally expected.[3] |
| Back-calculated Standard Concentrations | Within ± 15% of nominal (± 20% at LLOQ) | Accuracy of back-calculated concentrations should be within ±15% of nominal values (±20% at the Lower Limit of Quantification, LLOQ). At least 75% of standards must meet this criterion.[4] |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=5) | Inter-day Precision (%CV) (n=15, 3 runs) | Intra-day Accuracy (%Bias) (n=5) | Inter-day Accuracy (%Bias) (n=15, 3 runs) | FDA Acceptance Criteria |
| LLOQ | 1.00 | ≤ 8.5 | ≤ 10.2 | -5.0 to 7.8 | -4.5 to 6.5 | Precision (%CV) ≤ 20%, Accuracy (%Bias) within ±20% of nominal value.[8] |
| Low QC | 3.00 | ≤ 6.2 | ≤ 7.5 | -3.1 to 5.4 | -2.8 to 4.9 | Precision (%CV) ≤ 15%, Accuracy (%Bias) within ±15% of nominal value.[8] |
| Medium QC | 50.0 | ≤ 4.8 | ≤ 5.9 | -1.5 to 3.2 | -1.2 to 2.8 | Precision (%CV) ≤ 15%, Accuracy (%Bias) within ±15% of nominal value.[8] |
| High QC | 800 | ≤ 3.5 | ≤ 4.8 | -0.8 to 2.1 | -0.5 to 1.9 | Precision (%CV) ≤ 15%, Accuracy (%Bias) within ±15% of nominal value.[8] |
Table 3: Matrix Effect and Recovery
| Parameter | Low QC (3.00 ng/mL) | High QC (800 ng/mL) | FDA Acceptance Criteria |
| Matrix Factor (IS Normalized) | 0.98 - 1.05 | 0.99 - 1.03 | The precision (%CV) of the matrix factor from at least six different matrix sources should not be greater than 15%.[4] |
| Extraction Recovery (%) | 85.2 ± 4.1 | 88.9 ± 3.5 | Recovery should be consistent and reproducible, though no specific acceptance criteria for the percentage is mandated. |
Table 4: Stability
| Stability Condition | Low QC (3.00 ng/mL) (% Change from Nominal) | High QC (800 ng/mL) (% Change from Nominal) | FDA Acceptance Criteria |
| Bench-top (4 hours, Room Temp) | -4.2 | -2.8 | Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration. |
| Freeze-Thaw (3 cycles) | -6.5 | -4.1 | Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration. |
| Long-term (-80°C, 30 days) | -8.1 | -5.9 | Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration. |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of an LC-MS/MS assay.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound at 1 µg/mL).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) system equipped with a C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the transitions for the analyte and the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the LC-MS/MS analytical workflow.
Caption: A diagram of the LC-MS/MS experimental workflow.
Method Validation Logic
The logical relationship between the core validation parameters is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nalam.ca [nalam.ca]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. nebiolab.com [nebiolab.com]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to Internal Standards for Amino Acid Analysis: Ac-Ala-OH-d3 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amino acids is critical in a multitude of research areas, from fundamental biochemistry and clinical diagnostics to pharmaceutical development. The use of an appropriate internal standard is paramount in liquid chromatography-mass spectrometry (LC-MS) based methods to correct for variability during sample preparation, injection, and ionization. This guide provides an objective comparison of N-Acetyl-d3-alanine (Ac-Ala-OH-d3) with other commonly employed internal standards for amino acid analysis, supported by representative experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for quantitative mass spectrometry.[1] These compounds are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). This near-identical chemical nature ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects, leading to the most accurate and precise quantification.[1]
This compound: A Deuterated Internal Standard for Alanine (B10760859)
This compound is a deuterated analog of N-acetyl-alanine. The acetylation of the amino group can be advantageous in certain analytical workflows. Deuterated standards are a popular choice for SIL internal standards due to their lower cost compared to ¹³C-labeled counterparts.
Alternative Internal Standards
Uniformly ¹³C,¹⁵N-Labeled Amino Acids (e.g., U-¹³C₃,¹⁵N-Alanine)
These standards have all carbon atoms replaced with ¹³C and the nitrogen atom with ¹⁵N. They are considered the most ideal internal standards as the labeling is highly stable and the mass difference from the native analyte is significant, minimizing any potential for isotopic overlap.[2][3] The minimal difference in physicochemical properties between the labeled and unlabeled analyte virtually eliminates the risk of chromatographic separation, a phenomenon sometimes observed with deuterated standards (the "isotope effect").[1]
Structural Analogs (e.g., Norleucine)
Structural analogs are molecules that are chemically similar to the analyte but not isotopically labeled. Norleucine, an isomer of leucine (B10760876) and isoleucine, is a common and cost-effective internal standard for the analysis of a broad range of amino acids.[4][5] However, as it is not chemically identical to the analytes, its ability to compensate for matrix effects and variations in ionization efficiency may be less effective compared to SIL standards.[1]
Performance Comparison
The following tables summarize typical performance data for the different types of internal standards. It is important to note that this data is compiled from various sources and represents expected performance rather than a direct head-to-head study.
Table 1: Linearity and Range
| Internal Standard Type | Analyte | Typical Linear Range (µM) | Correlation Coefficient (r²) |
| This compound | Alanine | 1 - 1000 | > 0.995 |
| U-¹³C₃,¹⁵N-Alanine | Alanine | 1 - 2500 | > 0.998 |
| Norleucine | Multiple Amino Acids | 10 - 2000 | > 0.99 |
Table 2: Accuracy and Precision
| Internal Standard Type | Analyte | Concentration Level | Accuracy (% Bias) | Precision (% RSD) |
| This compound | Alanine | Low QC | < ±10% | < 10% |
| Mid QC | < ±5% | < 5% | ||
| High QC | < ±5% | < 5% | ||
| U-¹³C₃,¹⁵N-Alanine | Alanine | Low QC | < ±5% | < 5% |
| Mid QC | < ±2% | < 3% | ||
| High QC | < ±2% | < 3% | ||
| Norleucine | Multiple Amino Acids | Low QC | < ±15% | < 15% |
| Mid QC | < ±10% | < 10% | ||
| High QC | < ±10% | < 10% |
Table 3: Matrix Effect and Recovery
| Internal Standard Type | Analyte | Matrix | Matrix Effect (%) | Recovery (%) |
| This compound | Alanine | Plasma | 85 - 115 | 90 - 110 |
| U-¹³C₃,¹⁵N-Alanine | Alanine | Plasma | 95 - 105 | 95 - 105 |
| Norleucine | Multiple Amino Acids | Plasma | 70 - 130 | 80 - 120 |
Experimental Protocols
The following section details a comprehensive protocol for a validation study to compare the performance of this compound, U-¹³C₃,¹⁵N-Alanine, and Norleucine as internal standards for the quantification of alanine in human plasma.
Materials and Reagents
-
Analytes: L-Alanine
-
Internal Standards: this compound, U-¹³C₃,¹⁵N-Alanine, L-Norleucine
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water; Formic acid
-
Matrix: Pooled human plasma (K2EDTA) from at least six different donors
-
Other: 96-well plates, centrifuge, vortex mixer
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Prepare in 70% ethanol.
-
Internal Standard Stock Solutions (1 mg/mL): Prepare individual stocks of this compound, U-¹³C₃,¹⁵N-Alanine, and Norleucine in 70% ethanol.
-
Working Solutions: Prepare serial dilutions of the analyte and internal standards in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, calibration standard, or QC) into a 96-well plate.
-
Add 150 µL of ice-cold methanol containing the internal standard at the desired concentration.
-
Vortex the plate for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of alanine from other matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions: Optimized for alanine and each internal standard.
Validation Parameters
-
Linearity: Analyze calibration curves prepared in matrix over a range of concentrations (e.g., 1-2500 µM). The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% (±20% for the lower limit of quantification, LLOQ) of the nominal concentration, and the precision (%RSD) should be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area in a neat solution. The matrix factor should be between 0.85 and 1.15.
-
Recovery: Compare the peak area of the analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for selecting an appropriate internal standard.
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable quantitative amino acid analysis methods.
-
U-¹³C,¹⁵N-labeled amino acids represent the pinnacle of internal standards, offering the highest level of accuracy and precision due to their near-perfect co-elution with the native analyte and stable isotopic labeling.
-
This compound and other deuterated standards provide a very good, and often more cost-effective, alternative. However, careful validation is required to assess any potential chromatographic isotope effects that could impact accuracy.
-
Norleucine and other structural analogs are a viable option when cost is a major constraint, but they may not fully compensate for matrix effects and can lead to lower accuracy and precision compared to SIL standards.
For researchers in drug development and other regulated environments, the use of a stable isotope-labeled internal standard is strongly recommended. The specific choice between a ¹³C,¹⁵N-labeled or a deuterated standard will depend on the specific requirements of the assay for accuracy and the available budget.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. 13C-Labeled Yeast as Internal Standard for LC-MS/MS and LC High Resolution MS Based Amino Acid Quantification in Human Plasma [isotope.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Isotopic Labels: Ac-Ala-OH-d3 vs. 13C-Labeled N-acetyl-L-alanine in Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex biological matrices is paramount. Stable isotope-labeled (SIL) internal standards are the cornerstone of robust quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy methods. This guide provides an in-depth comparison of two common forms of isotopically labeled N-acetyl-L-alanine: deuterium-labeled Ac-Ala-OH-d3 and 13C-labeled N-acetyl-L-alanine, offering a data-driven perspective for selecting the optimal internal standard.
N-acetyl-L-alanine is an endogenous metabolite involved in protein acetylation and degradation pathways, making its accurate quantification crucial in various biomedical research areas.[1] The choice between a deuterium (B1214612) (²H or D) and a carbon-13 (¹³C) labeled internal standard can significantly impact assay performance, particularly in terms of chromatographic behavior, isotopic stability, and the ability to correct for matrix effects.[2][3]
At a Glance: Key Performance Differences
| Feature | This compound (Deuterium Labeled) | 13C-Labeled N-acetyl-L-alanine | Advantage |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[2][3][4][5] | Near-perfect co-elution with the unlabeled analyte.[2][3] | 13C-Labeled |
| Isotopic Stability | Deuterium on certain positions can be susceptible to back-exchange with hydrogen from the matrix or solvent.[3][6] | Highly stable as the ¹³C is integrated into the carbon backbone.[3] | 13C-Labeled |
| Matrix Effect Compensation | The chromatographic shift can lead to differential ion suppression or enhancement, potentially compromising accuracy.[2][3] | Superior compensation for matrix effects due to identical elution profiles.[2][3] | 13C-Labeled |
| Cost & Availability | Generally more common and cost-effective.[2] | Can be more expensive and less readily available for some compounds. | This compound |
| NMR Signal Enhancement | Not applicable for ¹³C NMR. | Significantly enhances the signal intensity of specific carbon atoms in ¹³C NMR. | 13C-Labeled |
Diving Deeper: Experimental Considerations and Data
Mass Spectrometry Performance
In liquid chromatography-mass spectrometry (LC-MS), the ideal internal standard should co-elute with the analyte to experience the same ionization conditions and matrix effects.[2][3]
Chromatographic Behavior: Deuterium-labeled standards like this compound can have slightly different physicochemical properties compared to their unlabeled counterparts, leading to a phenomenon known as the "isotope effect."[3] This often results in the deuterated standard eluting slightly earlier in reverse-phase chromatography.[2][4][5] While this shift may be minimal, in high-resolution chromatography systems, it can be significant enough to cause the analyte and the internal standard to be in different "analytical space" during ionization, leading to inaccurate quantification.[4]
In contrast, 13C-labeled internal standards are considered the "gold standard" because the mass difference is distributed within the carbon skeleton, causing a negligible change in polarity and retention time.[2] This ensures near-perfect co-elution and more reliable correction for analytical variability.
Quantitative Data Summary (Illustrative)
The following table summarizes expected performance differences based on established principles of SIL internal standards.
| Parameter | This compound | 13C-Labeled N-acetyl-L-alanine | Reference |
| Expected Retention Time Shift (vs. Unlabeled) | -0.1 to -0.5 minutes (typical) | < 0.05 minutes | [2][3][4] |
| Mean Bias in Quantification | Can be higher due to differential matrix effects; one study on another compound showed a mean bias of 96.8%.[6] | Generally lower, leading to improved accuracy. | [2] |
| Precision (%RSD) | May be higher due to inconsistent matrix effects across samples. | Typically lower, indicating better reproducibility. | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Performance
For NMR applications, particularly ¹³C NMR, the choice of isotopic label is straightforward.
Signal Enhancement: The natural abundance of ¹³C is only about 1.1%, which results in low sensitivity for ¹³C NMR. Incorporating ¹³C into N-acetyl-L-alanine significantly enhances the signal intensity of the labeled carbon atoms, allowing for more sensitive and targeted analysis. This is invaluable for metabolic flux analysis and structural studies.
Expected ¹³C NMR Chemical Shifts for N-acetyl-L-alanine
The following table provides the expected ¹³C NMR chemical shifts for the carbon atoms in N-acetyl-L-alanine based on data from the Human Metabolome Database. A 13C-labeled version would show a significantly enhanced signal at the position of the label.
| Carbon Atom | Chemical Shift (ppm) | Reference |
| C=O (Carboxyl) | 175.99 | [7] |
| C=O (Acetyl) | 182.93 | [7] |
| Cα | 53.70 | [7] |
| Cβ (Alanine methyl) | 20.10 | [7] |
| C (Acetyl methyl) | 24.63 | [7] |
Experimental Protocols
Protocol 1: Quantitative Analysis of N-acetyl-L-alanine in Plasma by LC-MS/MS
This protocol is designed for the accurate quantification of N-acetyl-L-alanine in plasma samples using a stable isotope-labeled internal standard.
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of ice-cold methanol (B129727) containing the internal standard (either this compound or 13C-labeled N-acetyl-L-alanine) at a known concentration.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A suitable HILIC (Hydrophilic Interaction Liquid Chromatography) or reverse-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from other plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Protocol 2: ¹³C NMR Analysis of 13C-Labeled N-acetyl-L-alanine
This protocol outlines the steps for acquiring a ¹³C NMR spectrum of 13C-labeled N-acetyl-L-alanine.
-
Sample Preparation:
-
Dissolve 5-10 mg of 13C-labeled N-acetyl-L-alanine in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard one-dimensional ¹³C experiment with proton decoupling.
-
Spectral Width: Set to encompass all expected ¹³C signals (e.g., 0-200 ppm).
-
Number of Scans: Adjust to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds is typically sufficient for qualitative analysis.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using the solvent peak or an internal standard (e.g., DSS for D₂O).
-
Visualizing the Workflow and Metabolic Context
To better understand the experimental process and the biological relevance of N-acetyl-L-alanine, the following diagrams are provided.
Caption: Workflow for N-acetyl-L-alanine quantification.
Caption: N-acetyl-L-alanine in cellular metabolism.
Conclusion
For the majority of quantitative LC-MS applications, 13C-labeled N-acetyl-L-alanine is the superior choice over its deuterated counterpart, this compound. Its key advantages of co-elution, isotopic stability, and more effective compensation for matrix effects lead to higher data accuracy and precision. While this compound may be a more cost-effective option, careful validation is required to ensure that potential chromatographic shifts do not compromise the integrity of the results. For NMR-based studies, 13C-labeled N-acetyl-L-alanine is essential for enhancing signal sensitivity and enabling detailed metabolic flux analysis. The selection of the appropriate internal standard is a critical decision that should be guided by the specific requirements of the analytical method and the desired level of data quality.
References
A Comparative Guide to the Quantitative Analysis of N-acetyl-L-alanine
For researchers, scientists, and drug development professionals, the accurate and precise quantification of N-acetyl-L-alanine is critical for a wide range of applications, from metabolic studies to pharmaceutical development. This guide provides a comparative overview of the most common analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
While specific, publicly available validation data for the quantification of N-acetyl-L-alanine is limited, this guide presents typical performance characteristics for accuracy and precision based on established analytical methodologies for similar N-acetylated amino acids. These values serve as a benchmark for what can be expected when developing and validating a robust quantification assay.
Data Presentation: A Comparative Overview
The following table summarizes the typical accuracy and precision parameters for the quantification of N-acetyl-L-alanine using LC-MS/MS, GC-MS, and HPLC. These values are illustrative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Analytical Method | Accuracy (% Recovery) | Precision (% RSD) |
| LC-MS/MS | 95 - 105% | < 15% |
| GC-MS | 90 - 110% | < 20% |
| HPLC-UV | 98 - 102% | < 5% |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of N-acetyl-L-alanine, particularly in complex biological matrices.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C₃,¹⁵N-N-acetyl-L-alanine).
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transition for N-acetyl-L-alanine (e.g., m/z 132.1 -> 88.1) and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For N-acetyl-L-alanine, a derivatization step is necessary to increase its volatility.
Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the sample (e.g., with ethyl acetate) after acidification.
-
Evaporation: Dry the organic extract under nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubation: Heat the mixture at 70°C for 30 minutes.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized N-acetyl-L-alanine.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely accessible and reliable method for quantifying compounds with a suitable chromophore. N-acetyl-L-alanine has weak UV absorbance at low wavelengths.
Sample Preparation:
-
Deproteinization: Use perchloric acid or a similar agent to precipitate proteins from the sample.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase of 95:5 (v/v) 20 mM potassium phosphate (B84403) buffer (pH 3.0) and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Column Temperature: 30°C.
Mandatory Visualizations
Caption: A generalized experimental workflow for the quantification of N-acetyl-L-alanine.
Caption: Potential signaling pathways involving N-acetyl-L-alanine.
Inter-laboratory comparison of N-acetyl-L-alanine measurement
An Inter-laboratory Guide to the Measurement of N-acetyl-L-alanine
This guide provides a comprehensive comparison of analytical methodologies for the quantitative measurement of N-acetyl-L-alanine. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance and detailed experimental data to support laboratory-specific method development and validation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for N-acetyl-L-alanine quantification is critical for achieving accurate and reliable results. The primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV detection.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Principle | Separation based on polarity, followed by mass-to-charge ratio detection. | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass detection. | Separation based on polarity with detection via UV absorbance. |
| Sample Preparation | Simple protein precipitation. Derivatization is typically not required. | Requires derivatization (e.g., silylation) to increase volatility. | Derivatization may be required to enhance UV absorbance. |
| Sensitivity | High (Low ng/mL to pg/mL range) | High (ng/mL range) | Moderate (µg/mL to high ng/mL range) |
| Specificity | Very High | High | Moderate |
| Throughput | High | Moderate | High |
| Advantages | High sensitivity and specificity, no derivatization needed. | Robust and reliable with excellent chromatographic resolution for volatile compounds. | Cost-effective, widely available instrumentation. |
| Disadvantages | Higher initial instrument cost, potential for matrix effects. | Derivatization adds time and complexity, not suitable for non-volatile compounds. | Lower sensitivity and specificity compared to MS-based methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.
LC-MS/MS Method
This method is often preferred for its high sensitivity and specificity, allowing for the direct measurement of N-acetyl-L-alanine in biological matrices like plasma and urine without derivatization.
Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma, urine), add 400 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing a stable isotope-labeled internal standard (e.g., N-acetyl-L-alanine-d3).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for N-acetyl-L-alanine and its internal standard should be optimized.
GC-MS Method
GC-MS provides a robust alternative to LC-MS/MS, though it necessitates a derivatization step to improve the volatility of N-acetyl-L-alanine.
Sample Preparation and Derivatization:
-
Perform a liquid-liquid or solid-phase extraction to isolate N-acetyl-L-alanine from the sample matrix.
-
Dry the extract completely under a stream of nitrogen.
-
Add a derivatization agent. A common method is silylation using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]
-
Heat the mixture (e.g., at 60-80°C) for a specified time to ensure complete derivatization.
-
The derivatized sample is then ready for GC-MS injection.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature is held, then ramped up to a final temperature to ensure separation of the analyte from other components.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized N-acetyl-L-alanine.
HPLC-UV Method
This method is a cost-effective option but may lack the sensitivity and specificity of mass spectrometry-based methods.
Sample Preparation:
-
Similar to LC-MS/MS, a protein precipitation step is typically employed.
-
If the native UV absorbance of N-acetyl-L-alanine is insufficient, a pre-column derivatization step with a UV-absorbing agent can be performed.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength appropriate for N-acetyl-L-alanine or its derivative (typically in the range of 200-220 nm for the underivatized form).
Visualizations
Metabolic Pathway of N-acetyl-L-alanine
N-acetyl-L-alanine is formed in the body from the amino acid L-alanine. This reaction is catalyzed by N-acetyltransferase enzymes, which transfer an acetyl group from acetyl-CoA to the amino group of L-alanine.[2] This process is a common detoxification and metabolic pathway.[3]
Caption: Formation of N-acetyl-L-alanine from L-alanine and Acetyl-CoA.
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of N-acetyl-L-alanine in a biological sample using a chromatography-mass spectrometry-based method.
Caption: A typical bioanalytical workflow for N-acetyl-L-alanine.
References
A Researcher's Guide to Quantification: Ac-Ala-OH-d3 for Absolute vs. Relative Quantification
In the precise world of mass spectrometry, the choice between absolute and relative quantification is a critical decision that shapes the interpretation of experimental results. For researchers and drug development professionals, understanding the nuances of these methodologies is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of absolute and relative quantification techniques, with a specific focus on the utility of the isotopically labeled internal standard, N-acetyl-α-alanine-d3 (Ac-Ala-OH-d3), for the analysis of its unlabeled counterpart, N-acetyl-α-alanine (Ac-Ala-OH).
The Foundation: Understanding Quantification in Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. However, the intensity of a signal in a mass spectrum is not inherently indicative of the absolute amount of an analyte in a sample due to variations in ionization efficiency.[1] To overcome this, quantitative MS strategies are employed, which can be broadly categorized into absolute and relative quantification.
Absolute quantification aims to determine the exact concentration of a molecule in a sample, often expressed in units like moles or grams per liter.[2] This is typically achieved by creating a calibration curve with known concentrations of a purified standard.[3] A key component of robust absolute quantification is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. This standard, which is chemically identical to the analyte but has a different mass, is added at a known concentration to the sample at an early stage of preparation.[4] It co-elutes with the analyte during chromatography and experiences similar ionization effects, allowing for accurate correction of variations in sample preparation and instrument response.[4][5]
Relative quantification , on the other hand, measures the change in the amount of an analyte between different samples, rather than its absolute concentration.[2][6] The results are typically expressed as a ratio or fold change.[2] This approach is widely used in comparative studies, for example, to identify differences in protein or metabolite levels between a treated and a control group.[2] While it doesn't provide absolute concentration values, it is a powerful tool for identifying significant changes in biological systems.[6]
Head-to-Head: Absolute vs. Relative Quantification with this compound
The choice between absolute and relative quantification for Ac-Ala-OH depends on the specific research question. This compound serves as an ideal internal standard for both approaches, ensuring high accuracy and precision.
| Feature | Absolute Quantification with this compound | Relative Quantification with this compound |
| Goal | Determine the exact concentration of Ac-Ala-OH. | Determine the fold change of Ac-Ala-OH between samples. |
| Output | Concentration (e.g., µmol/L, ng/mL). | Ratio or fold change (e.g., 2-fold increase). |
| Methodology | Requires a calibration curve with known concentrations of unlabeled Ac-Ala-OH. A fixed, known amount of this compound is added to all samples and standards. | A fixed amount of this compound is added to each sample to be compared. The ratio of the analyte to the internal standard is compared across samples. |
| Accuracy & Precision | High accuracy and precision, providing true concentration values.[2] | High precision for determining relative changes, but does not provide absolute values.[7] |
| Complexity | More complex and time-consuming due to the need for a calibration curve. | Simpler and faster as it does not require a calibration curve for every experiment. |
| Cost | Can be more expensive due to the need for a purified and quantified analytical standard of Ac-Ala-OH. | Generally more cost-effective as it primarily requires the isotopically labeled standard. |
| Typical Application | Pharmacokinetic studies, clinical diagnostics, quality control. | Discovery-based research, comparing different biological states (e.g., healthy vs. diseased), treatment effects.[2] |
Experimental Workflows
The following sections detail the experimental protocols for both absolute and relative quantification of Ac-Ala-OH using this compound as an internal standard.
Absolute Quantification Workflow
This workflow is designed to determine the precise concentration of Ac-Ala-OH in a sample.
Caption: Workflow for determining the absolute concentration of Ac-Ala-OH.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of unlabeled Ac-Ala-OH of a known high concentration.
-
Perform serial dilutions to create a set of calibration standards covering the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Prepare a stock solution of this compound (internal standard, IS) at a concentration of, for example, 100 µM.
-
To 50 µL of each calibration standard and each unknown sample, add 10 µL of the 100 µM this compound IS solution.
-
-
Sample Preparation (Protein Precipitation):
-
To the 60 µL mixture from the previous step, add 180 µL of ice-cold methanol (B129727) (or another suitable organic solvent) to precipitate proteins.
-
Vortex the samples for 30 seconds.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions (Illustrative):
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Ac-Ala-OH from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Illustrative - to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined based on sensitivity).
-
Multiple Reaction Monitoring (MRM) transitions:
-
Ac-Ala-OH: e.g., precursor ion m/z -> product ion m/z.
-
This compound: e.g., precursor ion m/z+3 -> product ion m/z.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the specified MRM transitions for both Ac-Ala-OH and this compound in all standards and samples.
-
Calculate the peak area ratio (Ac-Ala-OH peak area / this compound peak area) for each standard and sample.
-
Plot the peak area ratio of the standards against their known concentrations to generate a calibration curve.
-
Use the equation of the linear regression from the calibration curve to calculate the concentration of Ac-Ala-OH in the unknown samples based on their measured peak area ratios.
-
Relative Quantification Workflow
This workflow is designed to compare the levels of Ac-Ala-OH between different sample groups.
Caption: Workflow for determining the relative change in Ac-Ala-OH levels.
-
Preparation of Samples:
-
Collect samples from the different experimental groups (e.g., control vs. treated).
-
Prepare a stock solution of this compound (internal standard, IS) at a suitable concentration.
-
To a fixed volume or amount of each sample (e.g., 50 µL), add a fixed amount of the this compound IS solution (e.g., 10 µL of 100 µM).
-
-
Sample Preparation (Protein Precipitation):
-
Follow the same protein precipitation protocol as described for absolute quantification.
-
-
LC-MS/MS Analysis:
-
Use the same LC-MS/MS conditions as optimized for absolute quantification.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of Ac-Ala-OH and this compound for all samples.
-
Calculate the peak area ratio (Ac-Ala-OH peak area / this compound peak area) for each sample.
-
Calculate the average peak area ratio for the control group.
-
For each sample in the treated group, divide its peak area ratio by the average peak area ratio of the control group to determine the fold change.
-
Perform statistical analysis to determine the significance of the observed changes.
-
Conclusion
Both absolute and relative quantification are indispensable tools in modern research, and the use of a high-quality stable isotope-labeled internal standard like this compound is crucial for achieving reliable and reproducible results. The choice between these two fundamental approaches hinges on the specific scientific question being addressed. For studies demanding precise concentration data, such as in clinical diagnostics or pharmacokinetics, absolute quantification is the gold standard. For discovery-based research focused on identifying changes in response to stimuli or between different biological states, relative quantification provides a robust and efficient method. By understanding the principles and applying the appropriate experimental workflows outlined in this guide, researchers can confidently quantify N-acetyl-α-alanine and generate high-quality data to advance their scientific endeavors.
References
- 1. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute Quantification in Biological Sciences - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Proteomics Approaches to Studying Protein Relative Quantification - Creative Proteomics Blog [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
The Deuterium Effect: A Comparative Analysis of Ac-Ala-OH and Ac-Ala-OH-d3 in Biological Systems
For researchers, scientists, and drug development professionals, understanding the nuanced effects of isotopic substitution on the biological activity of small molecules is of paramount importance. This guide provides an objective comparison of the N-acetylated amino acid, Ac-Ala-OH, and its deuterated analog, Ac-Ala-OH-d3, focusing on the anticipated differences in their metabolic stability and pharmacokinetic profiles. This analysis is supported by established principles of the kinetic isotope effect and representative experimental data from analogous deuterated compounds.
The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), can significantly alter the metabolic fate of a molecule. This "deuterium switch" is a powerful tool in drug discovery to enhance pharmacokinetic properties, leading to potentially more effective and safer therapeutics.[1]
The Kinetic Isotope Effect: A Metabolic Shield
The foundational principle underlying the differential biological activity between Ac-Ala-OH and this compound is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[2] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slower when a C-D bond is present at that position. In the context of Ac-Ala-OH metabolism, this translates to a reduced rate of degradation.
The primary metabolic pathway for N-acetylated amino acids involves hydrolysis by aminoacylases to yield acetate (B1210297) and the corresponding amino acid, in this case, L-alanine.[3] Deuteration of the acetyl group (to form this compound) is expected to slow this enzymatic cleavage.
Comparative Data: In Vitro and In Vivo Projections
Table 1: Projected In Vitro Metabolic Stability Comparison
| Parameter | Ac-Ala-OH (Projected) | This compound (Projected) | Fold Change |
| In Vitro Half-life (t½) in Liver Microsomes | Shorter | Longer | >1 |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | Higher | Lower | <1 |
This projected data is based on the observed effects of deuteration on the in vitro metabolism of compounds like enzalutamide (B1683756), where deuteration of the N-methyl group led to a significant decrease in intrinsic clearance in both rat and human liver microsomes.[4][5]
Table 2: Projected In Vivo Pharmacokinetic Parameter Comparison (Oral Administration)
| Parameter | Ac-Ala-OH (Projected) | This compound (Projected) | Fold Change |
| Maximum Plasma Concentration (Cmax) | Lower | Higher | >1 |
| Area Under the Curve (AUC) | Lower | Higher | >1 |
| Systemic Clearance (CL) | Higher | Lower | <1 |
| Elimination Half-life (t½) | Shorter | Longer | >1 |
These projections are based on in vivo studies of deuterated drugs like methadone and enzalutamide, which have shown that reduced metabolic clearance leads to increased plasma concentrations, greater overall drug exposure (AUC), and a longer half-life.[4][5][6]
Experimental Protocols
To experimentally validate the projected differences in the biological activity of Ac-Ala-OH and this compound, the following key experiments can be performed.
In Vitro Metabolic Stability Assay
Objective: To determine and compare the rate of metabolism of Ac-Ala-OH and this compound in a liver microsomal preparation.
Methodology:
-
Incubation: Incubate Ac-Ala-OH and this compound separately with pooled human or rat liver microsomes at 37°C. The incubation mixture should contain a NADPH-regenerating system to support cytochrome P450 enzyme activity, although for N-acetylated amino acids, the primary enzymes are likely hydrolases.
-
Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the enzymatic reaction by adding a cold organic solvent, such as acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound (Ac-Ala-OH or this compound).
-
Data Analysis: Plot the natural log of the remaining parent compound concentration versus time. The slope of the linear portion of this curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration). Compare the t½ and CLint values between Ac-Ala-OH and this compound.
In Vivo Pharmacokinetic Study
Objective: To compare the key pharmacokinetic parameters of Ac-Ala-OH and this compound following systemic administration in an animal model.
Methodology:
-
Animal Model: Select a suitable animal model, such as Sprague-Dawley rats.
-
Drug Administration: Administer a single dose of either Ac-Ala-OH or this compound to separate groups of animals via the desired route (e.g., oral or intravenous).
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of Ac-Ala-OH or this compound.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both compounds. Statistically compare the parameters between the two groups.
Visualizing the Concepts
Diagrams can aid in understanding the underlying principles and experimental processes.
Caption: The Kinetic Isotope Effect slows the metabolic conversion of this compound.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Signaling Pathways and Biological Context
While Ac-Ala-OH is not known to be a direct signaling molecule that activates specific pathways, its metabolic products, acetate and L-alanine, are central to cellular metabolism. L-alanine is a non-essential amino acid involved in the glucose-alanine cycle, which facilitates the transport of amino groups to the liver for gluconeogenesis.[7] Acetate is a key precursor for the synthesis of acetyl-CoA, a central molecule in the citric acid cycle and fatty acid synthesis.
Therefore, the rate at which Ac-Ala-OH or this compound is metabolized could potentially influence the intracellular pools of these key metabolites, indirectly affecting cellular energy status and biosynthetic processes. A slower rate of metabolism for this compound would lead to a more sustained, albeit slower, release of acetate-d3 and L-alanine compared to the non-deuterated form.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
Cross-Validation of ELISA and LC-MS for the Quantification of N-acetyl-L-alanine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like N-acetyl-L-alanine is critical for advancing research and therapeutic development. This guide provides an objective comparison of two widely used analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a summary of their performance characteristics, detailed experimental protocols, and a workflow for cross-validation.
N-acetyl-L-alanine is an endogenous metabolite that has been implicated in various physiological and pathological processes.[1] Its accurate measurement in biological matrices is essential for understanding its role in health and disease. While ELISA offers a high-throughput and cost-effective solution, LC-MS provides superior sensitivity and specificity. The choice between these methods depends on the specific requirements of the study, including the need for high precision, sample throughput, and budget constraints.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of a competitive ELISA and an LC-MS/MS method for the quantification of a small molecule like N-acetyl-L-alanine. It is important to note that these values are representative and can vary depending on the specific assay and instrumentation.
| Parameter | Competitive ELISA (Representative) | LC-MS/MS (Representative) |
| Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL | 0.005 - 0.05 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% |
| Precision (% CV) | < 15% | < 10% |
| **Linearity (R²) ** | > 0.98 | > 0.99 |
| Specificity | Potential for cross-reactivity | High |
| Throughput | High (96-well plate format) | Moderate to High (with autosampler) |
| Cost per Sample | Low | High |
| Instrumentation Cost | Low | High |
| Expertise Required | Minimal | High |
Experimental Protocols
Representative Competitive ELISA Protocol
1. Reagent Preparation:
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Assay Buffer: PBS with 0.1% BSA.
-
N-acetyl-L-alanine-Protein Conjugate: N-acetyl-L-alanine conjugated to a carrier protein (e.g., BSA or ovalbumin) for coating.
-
Primary Antibody: A specific monoclonal or polyclonal antibody against N-acetyl-L-alanine.
-
Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N H₂SO₄.
2. Assay Procedure:
-
Coating: Dilute the N-acetyl-L-alanine-protein conjugate in Coating Buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add 50 µL of standard or sample and 50 µL of the primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of N-acetyl-L-alanine in the sample.
Representative LC-MS/MS Protocol
This protocol is based on established methods for the analysis of similar N-acetylated amino acids.[2][3][4]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., N-acetyl-L-alanine-d3).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
N-acetyl-L-alanine: Q1 m/z 132.1 -> Q3 m/z 88.1
-
N-acetyl-L-alanine-d3 (IS): Q1 m/z 135.1 -> Q3 m/z 91.1
-
Cross-Validation Workflow
Cross-validation is a critical step to ensure that two different analytical methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of ELISA and LC-MS methods.
Caption: Workflow for cross-validation of ELISA and LC-MS/MS.
Conclusion
Both ELISA and LC-MS are powerful techniques for the quantification of N-acetyl-L-alanine, each with its own set of advantages and limitations. LC-MS/MS is generally the gold standard for small molecule quantification due to its high specificity and sensitivity.[5] However, for large-scale screening studies where cost and throughput are major considerations, a well-validated ELISA can be a suitable alternative. The decision of which method to use should be based on a thorough evaluation of the study's specific needs, available resources, and the required level of analytical performance. Cross-validation between the two methods is highly recommended to ensure data consistency and reliability, particularly when transitioning from one platform to another.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
A Comparative Guide to the Isotopic Enrichment Verification of Ac-Ala-OH-d3
For Researchers, Scientists, and Drug Development Professionals
The precise determination of isotopic enrichment in deuterated compounds is critical for applications ranging from metabolic tracing and pharmacokinetic studies to quantitative analysis using isotope dilution mass spectrometry. This guide provides an objective comparison of the primary analytical techniques used for the verification of isotopic enrichment of N-acetyl-d3-alanine (Ac-Ala-OH-d3), a deuterated derivative of the amino acid alanine. The performance of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will be compared, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the typical quantitative data obtained from the analysis of deuterated alanine, providing a comparison between the capabilities of ¹H Nuclear Magnetic Resonance (¹H NMR) and High-Resolution Mass Spectrometry (HRMS).
| Parameter | ¹H NMR | High-Resolution Mass Spectrometry (HRMS) | Representative Data for Deuterated Alanine |
| Isotopic Enrichment (%) | Can be determined with high precision by comparing the integral of the residual proton signal to an internal standard. | Provides precise measurement of isotopic enrichment by analyzing the relative intensities of isotopologue peaks. | 98.0% - 99.9% |
| Isotopologue Distribution | Does not directly provide the distribution of d0, d1, d2, and d3 species. | Directly measures the relative abundance of each isotopologue (e.g., d0, d1, d2, d3). | d3: >98%, d2: <2%, d1: <0.5%, d0: <0.1% (typical) |
| Precision | High precision, often with low relative standard deviation (RSD). | High precision, with RSD values typically below 5%. | Conforms to typical high precision standards. |
| Chemical Purity (%) | Can simultaneously determine chemical purity by identifying and quantifying signals from impurities. | Typically requires a hyphenated technique like Liquid Chromatography (LC-MS) to assess chemical purity. | >99% |
Experimental Protocols
Detailed methodologies for the two primary techniques for isotopic enrichment verification are provided below.
Protocol 1: Isotopic Enrichment Verification by ¹H NMR Spectroscopy
Objective: To determine the isotopic enrichment of this compound by quantifying the residual proton signal of the acetyl methyl group.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and a suitable internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Deuterium (B1214612) Oxide - D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signal and the internal standard signals.
-
Optimize acquisition parameters, including pulse width, acquisition time, and relaxation delay, for quantitative accuracy.
-
-
Data Analysis:
-
Integrate the area of the residual ¹H signal corresponding to the acetyl methyl group of this compound.
-
Integrate the area of a well-resolved signal from the internal standard.
-
Calculate the molar ratio of this compound to the internal standard.
-
The isotopic enrichment is calculated based on the expected integral value for a non-deuterated sample versus the observed integral of the residual proton signal.
-
Protocol 2: Isotopic Enrichment and Isotopologue Distribution by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the precise isotopic enrichment and the distribution of d0, d1, d2, and d3 isotopologues of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to a final concentration suitable for mass spectrometry analysis (e.g., 1 µg/mL).
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to an electrospray ionization (ESI) source. For analysis of chemical purity, coupling with a liquid chromatography system (LC-HRMS) is necessary.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC system.
-
Acquire full-scan mass spectra in the appropriate mass range for this compound.
-
Ensure the mass resolution is sufficient to resolve the isotopic peaks of the analyte.
-
-
Data Analysis:
-
Extract the ion chromatogram for the [M+H]⁺ or [M-H]⁻ ion of this compound.
-
From the mass spectrum, identify and integrate the peak areas for the monoisotopic peak and the peaks corresponding to the different isotopologues (d0, d1, d2, d3).
-
Correct the raw peak intensities for the natural abundance of ¹³C and other isotopes.
-
Calculate the percentage of each isotopologue.
-
The isotopic enrichment is determined from the weighted average of the deuterium content across all isotopologues.
-
Mandatory Visualization
The following diagrams illustrate the workflow for isotopic enrichment verification and the logical relationship between key analytical parameters.
Caption: Workflow for isotopic enrichment verification.
Caption: Key parameters in isotopic analysis.
Unveiling the Stereoselective Fate of N-Acetyl-Alanine Isomers: A Pharmacokinetic Comparison
For researchers, scientists, and drug development professionals, understanding the nuanced pharmacokinetic profiles of chiral molecules is paramount. This guide provides a comprehensive comparison of the pharmacokinetic differences between L- and D-N-acetyl-alanine, highlighting the critical role of stereoselectivity in their absorption, distribution, metabolism, and excretion (ADME).
The core distinction in the pharmacokinetic pathways of L- and D-N-acetyl-alanine lies in their differential metabolism by the enzyme aminoacylase (B1246476) I. This enzyme exhibits a high degree of stereoselectivity, preferentially hydrolyzing the N-acetyl group from L-amino acids. This enzymatic bias dictates that L-N-acetyl-alanine primarily acts as a prodrug of the endogenous amino acid L-alanine, while D-N-acetyl-alanine is largely resistant to metabolic breakdown and is excreted unchanged.
Comparative Pharmacokinetic Parameters
| Pharmacokinetic Parameter | L-N-Acetyl-alanine | D-N-Acetyl-alanine | Rationale |
| Absorption | Readily absorbed | Expected to be absorbed | Both are small molecules that are likely to be absorbed from the gastrointestinal tract. |
| Metabolism | Extensively hydrolyzed by aminoacylase I to L-alanine and acetate (B1210297). | Resistant to hydrolysis by aminoacylase I. | Aminoacylase I is stereoselective for the L-enantiomer. |
| Bioavailability of Parent Compound | Low | High | L-N-acetyl-alanine is rapidly cleared through metabolism, while the D-isomer persists. |
| Primary Circulating Moiety | L-alanine | D-N-acetyl-alanine | Due to the rapid hydrolysis of the L-isomer. |
| Elimination Half-life (t½) of Parent Compound | Short | Long | Rapid metabolism of the L-isomer versus slow clearance of the intact D-isomer. |
| Primary Route of Excretion | Metabolites (L-alanine enters endogenous pools; acetate is metabolized) | Primarily renal excretion of the unchanged drug. | Resistance to metabolism leads to renal clearance of the D-isomer. |
Metabolic Pathways: A Tale of Two Isomers
The metabolic fate of the two isomers diverges significantly after absorption, as depicted in the following pathway diagram. L-N-acetyl-alanine is a substrate for the cytosolic enzyme aminoacylase I, which is abundant in various tissues, including the kidneys and liver. This enzyme efficiently cleaves the acetyl group, releasing L-alanine and acetate, which then enter their respective endogenous metabolic pathways. In contrast, D-N-acetyl-alanine does not fit the active site of aminoacylase I and therefore bypasses this metabolic step.
Figure 1: Contrasting metabolic pathways of L- and D-N-acetyl-alanine.
Experimental Protocols
To experimentally determine and compare the pharmacokinetic profiles of L- and D-N-acetyl-alanine, a well-designed in vivo study is necessary. Below is a detailed methodology for a typical pharmacokinetic study in a rodent model.
In Vivo Pharmacokinetic Study Protocol
1. Animal Model:
-
Species: Male Sprague-Dawley rats (n=6 per group).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing:
-
Formulation: L-N-acetyl-alanine and D-N-acetyl-alanine dissolved in sterile saline.
-
Administration: A single intravenous (IV) bolus dose (e.g., 10 mg/kg) and a single oral gavage dose (e.g., 50 mg/kg) for each compound.
3. Sample Collection:
-
Blood samples (approximately 0.2 mL) are collected from the tail vein at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate plasma.
-
Urine is collected over 24 hours to determine the extent of renal excretion.
4. Bioanalytical Method:
-
A stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is developed and validated to quantify the concentrations of L-N-acetyl-alanine, D-N-acetyl-alanine, and L-alanine in plasma and urine.
-
An internal standard (e.g., a stable isotope-labeled version of the analytes) is used for accurate quantification.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Bioavailability (F) is calculated from the dose-normalized AUC values after oral and IV administration.
Figure 2: Experimental workflow for a comparative pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of L- and D-N-acetyl-alanine are fundamentally different, driven by the stereoselective metabolism of the L-isomer by aminoacylase I. L-N-acetyl-alanine is effectively a prodrug of L-alanine, leading to its rapid clearance and the subsequent entry of L-alanine into the endogenous pool. In contrast, D-N-acetyl-alanine is metabolically stable and is primarily eliminated unchanged through renal excretion. These differences have significant implications for their potential therapeutic applications and must be carefully considered during drug development. The provided experimental protocol outlines a robust method for quantifying these differences and providing the empirical data necessary for informed decision-making in research and clinical settings.
Safety Operating Guide
Proper Disposal of Ac-Ala-OH-d3: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of Ac-Ala-OH-d3 (N-Acetyl-L-alanine-d3), a deuterated form of N-acetyl-alanine.
Based on available safety data, this compound is not classified as a hazardous substance.[1][2] The disposal procedures outlined below are based on best practices for handling non-hazardous chemical waste and are intended to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles should be worn to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are recommended to prevent direct skin contact.
-
Body Protection: A standard laboratory coat should be worn to protect clothing and skin from potential contamination.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C5H6D3NO3 |
| Molecular Weight | 134.15 g/mol [3][4] |
| CAS Number | 1485548-36-4[3][4][5] |
| Appearance | White to off-white solid[3] |
| Purity | ≥99.0%[3] |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on the form of the waste (unused solid, contaminated materials, or solutions).
Disposal of Unused or Waste Solid this compound
Solid this compound waste should be managed as non-hazardous chemical waste.
-
Container Selection: Use a designated and clearly labeled chemical waste container. The container must be compatible with the chemical and have a secure lid.
-
Labeling: The container should be labeled as "Non-Hazardous Chemical Waste" and include the full chemical name: "this compound (N-Acetyl-L-alanine-d3)".
-
Transfer: Carefully transfer the solid waste into the labeled container using a clean spatula or other appropriate tool, minimizing dust generation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.
Disposal of Contaminated Materials
Disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of as contaminated waste.
-
Collection: Place all contaminated solid items in the same designated non-hazardous chemical waste container as the solid this compound.
-
Empty Containers: The original product container, even if it appears empty, should be disposed of as chemical waste, as residual amounts of the chemical may be present. Place the empty, sealed container into the solid chemical waste stream.
Disposal of this compound Solutions
Aqueous solutions of this compound can typically be disposed of down the sanitary sewer, provided they meet the criteria of your local wastewater treatment authority and institutional policies.
-
Neutralization: If the solution is acidic or basic, neutralize it to a pH between 6.0 and 9.0 using a suitable acid or base.
-
Dilution: Flush the neutralized solution down the drain with copious amounts of water (at least 20 parts water to 1 part solution). This helps to ensure that the concentration of the chemical is significantly lowered.
-
Check Local Regulations: Always consult your institution's EHS guidelines and local regulations before disposing of any chemical waste down the drain.
Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Essential Safety and Logistical Information for Handling Ac-Ala-OH-d3
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Ac-Ala-OH-d3, a deuterated form of N-acetyl-alanine.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield (minimum 8 inches).[1] | Must be used to protect against potential splashes and dust. Equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Gloves must be inspected before use. A proper glove removal technique (without touching the glove's outer surface) should be employed to avoid skin contact.[1] |
| Body Protection | Laboratory coat. | A lab coat should be worn to protect skin and clothing from potential spills. The type of body protection should be chosen based on the concentration and amount of the substance.[1] |
| Respiratory Protection | N95 (US) or P1 (EN 143) dust mask. | While generally not required if working in a well-ventilated area, a dust mask should be used if nuisance levels of dust are generated.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety and procedural consistency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
2. Preparation and Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust.
-
Before handling, ensure all required PPE is correctly worn.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the generation of dust when transferring the solid.
3. In Case of a Spill:
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE, gently sweep or vacuum the spilled material into a suitable, labeled container for disposal.
-
Avoid actions that could generate dust.
4. Disposal Plan:
-
All waste materials, including the compound itself and any contaminated consumables (e.g., gloves, weighing paper), must be placed in a designated, properly labeled, and sealed container.
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Hazard Identification and First Aid
While a specific Safety Data Sheet (SDS) for this compound was not found, an SDS for the similar compound N-Acetyl-L-alanine-d3 indicates it may cause skin irritation, serious eye irritation, and respiratory irritation.[2] Therefore, it is prudent to handle this compound with care.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell. |
This guidance is intended to provide a framework for the safe handling of this compound. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet available for the specific compound you are using.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
